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1-[(2,3-Dichlorophenyl)carbonyl]piperidine Documentation Hub

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  • Product: 1-[(2,3-Dichlorophenyl)carbonyl]piperidine
  • CAS: 916031-18-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthesis of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine

Executive Summary In modern fragment-based drug design (FBDD) and library synthesis, piperidine amides serve as highly versatile, privileged scaffolds. 1-[(2,3-Dichlorophenyl)carbonyl]piperidine is a structurally robust...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug design (FBDD) and library synthesis, piperidine amides serve as highly versatile, privileged scaffolds. 1-[(2,3-Dichlorophenyl)carbonyl]piperidine is a structurally robust tertiary amide that combines the conformational flexibility of a piperidine ring with the lipophilic, sterically demanding profile of a 2,3-dichlorophenyl moiety. As an application scientist overseeing lead optimization workflows, I have structured this guide to detail the core physicochemical properties, structural logic, and self-validating synthetic protocols required to effectively utilize this compound in pharmaceutical research.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in biological systems and organic solvents. 1-[(2,3-Dichlorophenyl)carbonyl]piperidine (CAS: 916031-18-0)[1] is characterized by a lack of hydrogen bond donors, which significantly enhances its membrane permeability[2].

The table below synthesizes the quantitative data for this compound, extrapolated from established chemical databases such as [3] and [2].

PropertyValueImplication for Drug Design
IUPAC Name (2,3-Dichlorophenyl)(piperidin-1-yl)methanoneStandardized nomenclature for structural identification.
CAS Registry Number 916031-18-0Unique identifier for commercial procurement[1].
Molecular Formula C₁₂H₁₃Cl₂NODefines atomic composition.
Molecular Weight 258.14 g/mol Ideal fragment size (<300 Da) for hit-to-lead expansion[3].
Hydrogen Bond Donors 0Promotes high passive membrane permeability.
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)Capable of interacting with target kinase/receptor hinges.
Rotatable Bonds 1 (Aryl-Carbonyl bond)Low conformational entropy penalty upon target binding.
Topological Polar Surface Area 20.3 Ų (Calculated)Excellent predictor for Blood-Brain Barrier (BBB) crossing.

Pharmacophore Mapping & Medicinal Chemistry Applications

Piperidine derivatives are widely utilized in medicinal chemistry, frequently appearing in antidiabetic agents, CNS therapeutics, and soluble epoxide hydrolase (sEH) inhibitors[4],[5]. The structural logic of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine can be divided into three distinct pharmacophoric zones.

The ortho-chloro substituent on the phenyl ring forces the aromatic ring out of coplanarity with the amide plane. This steric shielding protects the carbonyl carbon from enzymatic hydrolysis (e.g., by amidases), thereby increasing the metabolic stability of the molecule in vivo.

Pharmacophore Core 1-[(2,3-Dichlorophenyl)carbonyl]piperidine Aryl 2,3-Dichlorophenyl Ring Lipophilic interactions Steric hindrance Core->Aryl Amide Carbonyl Group H-bond acceptor Dipole interactions Core->Amide Pip Piperidine Ring Conformational flexibility Hydrophobic bulk Core->Pip

Caption: Pharmacophore mapping of the core structural components.

Synthetic Methodology & Causality

The synthesis of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine is achieved via an amide coupling reaction between 2,3-dichlorobenzoic acid and piperidine[6].

The Challenge of Ortho-Steric Hindrance

The ortho-chloro group creates a high steric barrier around the carboxylic carbon. Traditional carbodiimides (like DCC or EDCI) often fail or give low yields because the intermediate O-acylisourea is too bulky for nucleophilic attack by the secondary amine (piperidine).

Solution: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive 7-azabenzotriazole (HOAt) ester intermediate, which accelerates the acylation of the incoming amine, overcoming the steric hindrance of the ortho-chloro group.

Self-Validating Protocol: HATU-Mediated Amide Coupling

Materials:

  • 2,3-Dichlorobenzoic acid (1.0 eq)

  • Piperidine (1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve 2,3-dichlorobenzoic acid in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA, followed by HATU. Stir for 15 minutes at room temperature.

    • Self-Validation Checkpoint: Monitor activation via LC-MS to observe the intermediate HOAt-ester mass before proceeding.

  • Nucleophilic Addition: Add piperidine dropwise to the activated mixture.

    • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The starting acid (UV active, low Rf due to polarity) should disappear, replaced by a new, higher Rf UV-active spot (the product). Piperidine is not UV-active, preventing false positive readings.

  • Quenching and Extraction: After 2 hours, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Acid Wash: Wash the combined organic layers with 1M HCl, followed by brine.

    • Causality: Washing with mild acid ensures that any residual basic amines (unreacted piperidine and DIPEA) are protonated and partitioned into the aqueous waste, leaving only the neutral tertiary amide in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).

Synthesis A 2,3-Dichlorobenzoic Acid B Activation (HATU/DIPEA) A->B Step 1 C Piperidine Addition (Nucleophilic Attack) B->C Step 2 D 1-[(2,3-Dichlorophenyl) carbonyl]piperidine C->D Step 3

Caption: Synthetic workflow for 1-[(2,3-Dichlorophenyl)carbonyl]piperidine.

Analytical Characterization Standards

To confirm the successful synthesis and purity of the compound, the following analytical standards must be met:

  • Mass Spectrometry (LC-MS): The compound should exhibit a strong[M+H]⁺ peak at m/z 258.1 in positive electrospray ionization (ESI+) mode. Due to the two chlorine atoms, the mass spectrum will show a characteristic isotopic pattern (M : M+2 : M+4 in a 9:6:1 ratio).

  • Nuclear Magnetic Resonance (¹H NMR):

    • Expert Insight (Atropisomerism): Due to the partial double-bond character of the C-N amide bond, rotation around this bond is restricted at room temperature. In the ¹H NMR spectrum, this manifests as broadened or distinct sets of signals for the equatorial and axial protons of the piperidine ring adjacent to the nitrogen (typically between 3.2 and 3.8 ppm). Variable Temperature (VT) NMR may be required to coalesce these peaks.

    • The 2,3-dichlorophenyl protons will appear as a characteristic AMX or ABC spin system in the aromatic region (7.1 - 7.6 ppm).

References

  • ChemBK. "C12H13Cl2NO".[3] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2735956, 2,3-Dichlorobenzamide".[2] Available at: [Link]

  • MDPI. "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents".[4] Available at: [Link]

  • PubMed Central (PMC). "Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors".[5] Available at: [Link]

Sources

Exploratory

Synthesis and Characterization of (2,3-Dichlorophenyl)(piperidin-1-yl)methanone: A Comprehensive Technical Guide

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Executive Summary & Mechanistic Rationale The formation of ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The formation of amide bonds remains one of the most frequently executed transformations in medicinal chemistry, accounting for a significant percentage of all reactions utilized in drug discovery . The target compound, (2,3-dichlorophenyl)(piperidin-1-yl)methanone (also cataloged as 1-[(2,3-Dichlorophenyl)carbonyl]piperidine), features a sterically encumbered ortho-substituted benzoyl moiety coupled to a cyclic secondary amine. This structural motif is highly prevalent in neuroactive compounds and serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) .

When designing the synthetic route for this molecule, the ortho-chloro substitution on the 2,3-dichlorobenzoic acid starting material presents a distinct challenge. The steric bulk significantly impedes the kinetics of standard carbodiimide-mediated coupling (e.g., EDC/HOBt), often leading to incomplete conversion and complex purification profiles .

To bypass this kinetic bottleneck, a two-step Acyl Chloride Pathway is the most robust and scalable approach. Conversion of the acid to 2,3-dichlorobenzoyl chloride yields a highly electrophilic intermediate that readily undergoes nucleophilic acyl substitution with piperidine. This specific activation strategy is a proven industrial standard, frequently utilized in the scale-up of related APIs such as the anticonvulsant lamotrigine .

Retrosynthetic Analysis & Reaction Pathway

The synthesis relies on the initial activation of 2,3-dichlorobenzoic acid using thionyl chloride ( SOCl2​ ), catalyzed by N,N-Dimethylformamide (DMF). DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride), which acts as the active chlorinating species, dramatically accelerating the reaction. The subsequent coupling utilizes N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the generated HCl, driving the reaction to completion while suppressing side reactions.

SynthesisPathway SM1 2,3-Dichlorobenzoic Acid Int1 2,3-Dichlorobenzoyl Chloride SM1->Int1 SOCl2, DMF (cat.) Reflux, 2h Prod (2,3-Dichlorophenyl)(piperidin-1-yl)methanone Int1->Prod Piperidine, DIPEA DCM, 0 °C to RT SM2 Piperidine SM2->Prod Nucleophilic Acyl Substitution

Retrosynthetic and forward synthesis pathway for the target amide.

Quantitative Data: Condition Optimization

Prior to finalizing the protocol, multiple coupling strategies were evaluated to validate the causality of our reagent selection. As demonstrated in the data below, the acyl chloride method provides superior isolated yields and crude purity compared to direct coupling reagents.

Coupling StrategyReagents / ConditionsIsolated Yield (%)Purity (LC-MS)
Acyl Chloride (Proposed) SOCl2​ , then Piperidine, DIPEA, DCM 92% >98%
Uronium SaltHATU, Piperidine, DIPEA, DMF88%96%
Schotten-Baumann SOCl2​ , then Piperidine, K2​CO3​ , H2​O /THF85%94%
CarbodiimideEDC·HCl, HOBt, Piperidine, DIPEA, DMF76%91%

Data Interpretation: While HATU performs adequately, it is cost-prohibitive for scale-up. EDC/HOBt suffers from steric hindrance at the ortho-position. The anhydrous acyl chloride route in dichloromethane (DCM) offers the optimal balance of atom economy, kinetic efficiency, and cost.

Self-Validating Experimental Protocol

The following procedure is mathematically scaled for a 10 mmol synthesis, ensuring stoichiometric precision and self-validating in-process controls (IPC).

Phase 1: Preparation of 2,3-Dichlorobenzoyl Chloride
  • Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under N2​ atmosphere), add 2,3-dichlorobenzoic acid (1.91 g, 10.0 mmol, 1.0 eq) and anhydrous DCM (10 mL).

  • Activation: Add thionyl chloride (1.45 mL, 20.0 mmol, 2.0 eq) in one portion, followed by 1 drop of anhydrous DMF (catalytic).

    • Causality: The 2.0 eq excess of SOCl2​ ensures complete conversion, while DCM provides excellent solvating power for the intermediate.

  • Reaction: Heat the mixture to a gentle reflux (40 °C) for 2 hours. Monitor the cessation of gas evolution ( HCl and SO2​ ).

  • Concentration: Cool to room temperature and concentrate under reduced pressure. Co-evaporate with anhydrous toluene (2 × 5 mL) to quantitatively remove residual SOCl2​ . The crude 2,3-dichlorobenzoyl chloride is obtained as a pale yellow oil and used immediately without further purification.

Phase 2: Amide Coupling
  • Preparation: Dissolve the crude acyl chloride in anhydrous DCM (10 mL) and cool the solution to 0 °C using an ice-water bath.

  • Amine Addition: In a separate vial, prepare a solution of piperidine (1.09 mL, 11.0 mmol, 1.1 eq) and DIPEA (3.48 mL, 20.0 mmol, 2.0 eq) in anhydrous DCM (5 mL).

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, ensuring it acts strictly as an acid scavenger.

  • Coupling: Add the amine/base solution dropwise to the acyl chloride over 15 minutes.

    • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation and minimizes the formation of colored impurities.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. IPC via LC-MS should indicate complete consumption of the acyl chloride mass.

Phase 3: Workup & Purification
  • Quench: Dilute the reaction mixture with DCM (15 mL) and quench with saturated aqueous NH4​Cl (20 mL). Separate the layers.

  • Washing Sequence:

    • Wash the organic layer with 1M HCl (20 mL). Rationale: Protonates and removes excess piperidine and DIPEA.

    • Wash with saturated aqueous NaHCO3​ (20 mL). Rationale: Neutralizes and extracts any unreacted 2,3-dichlorobenzoic acid as its water-soluble sodium salt.

    • Wash with brine (20 mL) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 10% to 30% EtOAc in Hexanes) to afford (2,3-dichlorophenyl)(piperidin-1-yl)methanone as a crystalline solid or viscous oil.

Workflow Step1 1. Activation Form Acyl Chloride Step2 2. Coupling Add Piperidine & DIPEA at 0 °C Step1->Step2 Step3 3. Quench & Extraction Aq. NH4Cl / DCM Step2->Step3 Step4 4. Washing 1N HCl, Sat. NaHCO3, Brine Step3->Step4 Step5 5. Drying & Concentration Na2SO4, Rotary Evaporation Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for amide coupling and purification.

Analytical Characterization

To validate the structural integrity of the synthesized product, the following analytical signatures should be confirmed:

  • Chemical Formula: C12​H13​Cl2​NO

  • Molecular Weight: 258.14 g/mol

  • LC-MS (ESI+): Expected [M+H]+ at m/z 258.0 (with characteristic isotopic pattern for two chlorine atoms: 258, 260, 262 in a 9:6:1 ratio).

  • 1 H NMR (400 MHz, CDCl3​ ): Due to the restricted rotation around the amide C-N bond (rotamers) and the asymmetric nature of the ortho-substituted phenyl ring, the piperidine protons will appear as distinct, broadened multiplets.

    • δ ~7.50 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H)

    • δ ~7.25 (t, J = 8.0 Hz, 1H, Ar-H)

    • δ ~7.15 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H)

    • δ ~3.80 (m, 2H, Piperidine N−CH2​ )

    • δ ~3.20 (m, 2H, Piperidine N−CH2​ )

    • δ ~1.70 - 1.50 (m, 6H, Piperidine CH2​ )

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[Link]

  • Leitch, D. C., John, M. P., Slavin, P. A., & Searle, A. D. (2017). An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. Organic Process Research & Development, 21(11), 1815-1821.[Link]

Foundational

Novel piperidine derivatives for drug discovery

Title: Engineering the Piperidine Scaffold: A Technical Guide to Novel Derivatives in Drug Discovery Executive Summary The piperidine ring remains one of the most privileged scaffolds in medicinal chemistry. This whitepa...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering the Piperidine Scaffold: A Technical Guide to Novel Derivatives in Drug Discovery

Executive Summary The piperidine ring remains one of the most privileged scaffolds in medicinal chemistry. This whitepaper provides an in-depth technical analysis of novel piperidine derivatives, focusing on their rational design, mechanistic pathways, and validated experimental workflows. By bridging the gap between computational design and empirical validation, this guide serves as a comprehensive resource for drug development professionals targeting neurodegenerative diseases and oncology.

Piperidine, a six-membered nitrogenous heterocycle, offers an exceptional sp³-hybridized carbon framework. This saturation provides a high degree of conformational flexibility and three-dimensional vectorality, allowing medicinal chemists to precisely orient pharmacophores toward complex biological targets[1]. Furthermore, the intrinsic basicity of the secondary amine facilitates critical electrostatic and hydrogen-bonding interactions within protein binding pockets while simultaneously enhancing aqueous solubility—a vital parameter for favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Recent synthetic advances have dramatically expanded the chemical space of substituted piperidines, spiropiperidines, and condensed piperidines, cementing their role in modern pharmacotherapeutics[1].

Therapeutic Applications & Mechanistic Insights

2.1. Neurodegenerative Diseases: Multitarget-Directed Ligands (MTDLs) Alzheimer's disease (AD) is characterized by a multifactorial pathology, rendering single-target therapies largely ineffective. The N-benzyl piperidine moiety, famously utilized in the acetylcholinesterase (AChE) inhibitor donepezil, is highly effective at spanning the AChE active site gorge. Recent rational design efforts have yielded novel N-benzyl piperidine derivatives acting as dual HDAC/AChE inhibitors. For instance, compound d5 demonstrated potent dual inhibition (HDAC IC₅₀ = 0.17 µM, AChE IC₅₀ = 6.89 µM) while exhibiting neuroprotective, free-radical scavenging, and metal-chelating properties[2].

Similarly, structural modifications of the donepezil scaffold have produced multitarget-directed AChE/BuChE inhibitors. Computational molecular dynamics reveal that these derivatives form highly favorable thermodynamic complexes with both cholinesterases. Derivative 4a , for example, interacts with key catalytic residues in both enzymes, yielding an AChE IC₅₀ of 2.08 µM and a BuChE IC₅₀ of 7.41 µM, establishing it as a promising lead for advanced AD stages[3].

2.2. Oncology: Disrupting Protein-Protein Interactions and Tubulin Dynamics In oncology, piperidine derivatives are engineered to disrupt critical survival pathways and structural cellular components. Novel piperidine derivatives acting as colchicine binding site inhibitors (CBSIs) have shown profound efficacy against prostate cancer. Compound 17a , for example, potently inhibits tubulin polymerization, induces apoptosis, and suppresses epithelial-mesenchymal transition (EMT) in PC3 cells with an IC₅₀ of 0.81 µM[4].

Another highly sophisticated application involves spiro-oxindole piperidines designed to inhibit the MDM2–p53 interaction. Synthesized via organocatalytic cascade reactions, these chiral compounds insert hydrophobic moieties directly into the Leu26 and Phe19 pockets of MDM2. This competitive binding rescues the p53 tumor suppressor from proteasomal degradation, thereby inducing p21-mediated cell cycle arrest and mitochondrial apoptosis[5].

Quantitative Efficacy of Novel Piperidine Derivatives

Compound DesignationPrimary Target(s)IC₅₀ Value (µM)Therapeutic ApplicationReference
Compound d5 HDAC / AChE0.17 / 6.89Alzheimer's Disease[2]
Derivative 4a AChE / BuChE2.08 / 7.41Alzheimer's Disease[3]
Compound 17a Tubulin (Colchicine site)0.81 (PC3 cells)Prostate Cancer[4]
Compound 9e MDM2–p53 InteractionSub-micromolarBreast Cancer[5]

Validated Experimental Workflows

4.1. Self-Validating Protocol: In Vitro AChE Inhibition (Modified Ellman’s Assay)

  • Objective: Quantify the AChE inhibitory potency (IC₅₀) of novel piperidine derivatives.

  • Causality of Reagents: Acetylthiocholine (ATCh) is utilized as a synthetic substrate because its enzymatic hydrolysis yields thiocholine. Thiocholine rapidly reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the 5-thio-2-nitrobenzoate anion, which absorbs strongly at 412 nm. This colorimetric shift allows for precise, real-time kinetic monitoring of enzyme activity.

  • Self-Validating System:

    • Blank Control: Buffer + DTNB + ATCh (no enzyme) to quantify and subtract non-enzymatic spontaneous hydrolysis.

    • Positive Control: Donepezil to validate enzyme viability and assay sensitivity.

    • Negative Control (100% Activity): Enzyme + Buffer + DTNB + ATCh + Vehicle (DMSO) to establish the baseline maximum velocity (Vmax).

Step-by-Step Methodology:

  • Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: Maintains optimal enzyme conformation and ensures maximum DTNB reactivity.

  • Pre-incubate AChE (0.03 U/mL) with the piperidine derivative (varying concentrations, max 1% DMSO final) and DTNB (0.3 mM) for 10 minutes at 37°C. Causality: Allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before substrate introduction.

  • Initiate the reaction by adding ATCh (0.5 mM).

  • Measure absorbance dynamically at 412 nm for 5 minutes using a microplate reader.

  • Calculate IC₅₀ using non-linear regression (log(inhibitor) vs. normalized response).

4.2. Self-Validating Protocol: Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidines

  • Objective: Synthesize enantiopure spiro-oxindole piperidine derivatives targeting MDM2[5].

  • Causality of Reagents: A chiral secondary amine (e.g., (2S)-2-[diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine) is used to form a transient chiral iminium/enamine intermediate with the aldehyde. Causality: This strictly dictates the facial attack of the nitroalkene, ensuring high diastereo- and enantioselectivity during the Michael/aza-Henry/hemiaminalization cascade.

  • Self-Validating System:

    • Reaction Tracking: Monitor the disappearance of the limiting reagent via LC-MS to confirm cascade completion.

    • Orthogonal Stereochemical Validation: Compare the purified product against a synthesized racemic standard via Chiral Stationary Phase (CSP) HPLC to accurately determine enantiomeric excess (ee).

Step-by-Step Methodology:

  • Charge a reaction vial with the oxindole-derived ketimine (1.0 eq), nitroalkene (1.2 eq), and the chiral secondary amine catalyst (20 mol%) in a non-polar solvent (e.g., toluene). Causality: Non-polar solvents enhance the hydrogen-bonding interactions crucial for rigidifying the transition-state organization.

  • Add the aliphatic aldehyde (1.5 eq) dropwise at 0°C. Causality: Low temperature maximizes stereocontrol by reducing the kinetic energy of the system, favoring the lowest-energy transition state.

  • Stir for 24-48 hours, monitoring continuously via LC-MS.

  • Quench with aqueous NH₄Cl and extract with EtOAc.

  • Purify via flash chromatography and validate optical purity via CSP-HPLC.

Visualizing the Science

G Start Target Identification (e.g., AChE, MDM2) Scaffold Piperidine Scaffold Selection (sp3-rich, tunable basicity) Start->Scaffold Design In Silico Design & Docking (Multitarget-directed ligands) Scaffold->Design Synthesis Asymmetric Synthesis / Cascade Reactions Design->Synthesis Assay In Vitro Validation (Enzyme kinetics, Cytotoxicity) Synthesis->Assay Assay->Design SAR Feedback Opt Lead Optimization (ADMET profiling) Assay->Opt

Rational design workflow for novel piperidine derivatives.

Pathway Piperidine Spiro-oxindole Piperidine (Compound 9e) MDM2 MDM2 Protein Piperidine->MDM2 Binds Leu26/Phe19 pocket p53 p53 Tumor Suppressor MDM2->p53 Inhibits degradation p21 p21 Upregulation p53->p21 Transcriptional activation CellArrest Cell Cycle Arrest & Apoptosis p21->CellArrest Halts proliferation

MDM2-p53 inhibition pathway by spiro-oxindole piperidines.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences (NIH).1

  • Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry (NIH). 2

  • Silva, et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry (NIH). 3

  • Fu, et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry (NIH).4

  • Wang, et al. (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2–p53 Interaction. Organic Letters (ACS Publications). 5

Sources

Exploratory

An In-depth Technical Guide to the Predicted Targets of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine

Abstract In the landscape of modern drug discovery, the precise identification and validation of molecular targets are paramount for the development of novel therapeutics. This guide provides a comprehensive, technically...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the precise identification and validation of molecular targets are paramount for the development of novel therapeutics. This guide provides a comprehensive, technically-focused framework for elucidating the predicted biological targets of the novel compound, 1-[(2,3-Dichlorophenyl)carbonyl]piperidine. The piperidine scaffold is a highly privileged motif in medicinal chemistry, known for its presence in a wide array of clinically approved drugs, suggesting its potential for significant biological activity.[1] This document outlines a multi-pronged strategy, integrating robust in silico predictive methodologies with rigorous in vitro experimental validation. We will delve into the causality behind experimental choices, providing detailed protocols and data interpretation frameworks for researchers, scientists, and drug development professionals. The objective is to present a self-validating system for target deconvolution, from initial computational hypothesis to empirical confirmation.

Introduction: The Imperative of Target Identification

The journey of a drug from concept to clinic is fraught with challenges, with a significant portion of failures in clinical trials attributed to a lack of efficacy.[2] This often stems from an incomplete understanding of the drug's mechanism of action and its molecular targets. For a novel compound like 1-[(2,3-Dichlorophenyl)carbonyl]piperidine, a molecule featuring a dichlorinated phenyl ring and a piperidine core, a systematic approach to target identification is not just a preliminary step but the very foundation of its therapeutic development. The piperidine ring, in particular, is a versatile structural motif that can modulate lipophilicity and basicity, and its conformation can be adapted to the steric demands of various binding pockets, enhancing "druggability".[1]

This guide eschews a one-size-fits-all template, instead presenting a logical and scientifically-grounded workflow tailored to the de-orphanization of this specific chemical entity. We will begin with a broad, computational net to capture a wide range of potential targets and progressively refine this list through empirical validation.

Phase 1: In Silico Target Prediction – Generating Hypotheses

The initial phase of target identification for a novel compound for which no biological data exists is best approached computationally.[3][4] These in silico methods are cost-effective and time-efficient, allowing for the screening of thousands of potential targets to generate a tractable list of hypotheses for experimental verification.[5]

Ligand-Based Target Prediction

When the structure of the potential target is unknown, we can leverage the principle that structurally similar molecules often share biological targets.[6]

2.1.1. Chemical Similarity and Pharmacophore Modeling

A pharmacophore is a three-dimensional arrangement of essential molecular features responsible for a drug's biological activity.[7] By analyzing the structure of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine, we can generate a pharmacophore model that can be used to screen large compound databases like ChEMBL and PubChem.[8][9][10][11] Compounds that match the pharmacophore and have known biological targets provide our first clues.

Web-based tools like SwissTargetPrediction can automate this process, predicting targets based on a combination of 2D and 3D similarity measures with known ligands.[12]

Structure-Based Target Prediction (Reverse Docking)

With the vast number of protein structures available in databases like the Protein Data Bank (PDB)[10], we can reverse the typical drug discovery paradigm. Instead of screening a library of compounds against a single target, we can screen our single compound against a library of targets.[3] This technique, often called reverse docking or panel docking, simulates the binding of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine to the binding sites of numerous proteins.[13][14][15]

The process involves two key steps:

  • Pose Generation: Predicting the conformation, position, and orientation of the ligand within the protein's binding site.[13]

  • Scoring: Estimating the binding affinity for each pose to rank the potential targets.[16]

The results of these simulations provide a ranked list of potential protein targets based on their predicted binding energies.

Integrated In Silico Workflow

The most robust computational approach combines both ligand- and structure-based methods. The following diagram illustrates this integrated workflow.

G cluster_0 In Silico Target Prediction A 1-[(2,3-Dichlorophenyl)carbonyl]piperidine SMILES/3D Structure B Ligand-Based Prediction (e.g., SwissTargetPrediction, Similarity Search) A->B C Structure-Based Prediction (Reverse Docking) A->C E Data Integration & Analysis B->E C->E D Databases (ChEMBL, PubChem, PDB) D->B D->C F Prioritized List of Putative Targets E->F

Caption: Integrated workflow for in silico target prediction.

Predicted Target Classes

Based on the common functionalities of dichlorophenyl and piperidine-containing compounds, the in silico search would likely prioritize targets within the following classes:

  • G-Protein Coupled Receptors (GPCRs): Particularly serotonin, dopamine, and opioid receptors, given the prevalence of the piperidine scaffold in CNS-active drugs.[1][17]

  • Ion Channels: Voltage-gated and ligand-gated channels.

  • Enzymes: Kinases, proteases, and enzymes involved in metabolic pathways.[18]

The output of this phase would be a table summarizing the top-ranked putative targets from both methodologies.

RankPredicted TargetPrediction MethodScore/Binding EnergyRationale
1Dopamine Receptor D2Ligand SimilarityHighPiperidine core is common in D2 antagonists.
2Kappa Opioid ReceptorReverse Docking-9.5 kcal/molDichlorophenyl moieties found in some opioid ligands.[17]
3PI3K/Akt Pathway KinasePharmacophoreHighPiperidine derivatives have shown activity against this pathway.[18]
4ButyrylcholinesteraseReverse Docking-8.9 kcal/molPhenylpiperidine derivatives can inhibit cholinesterases.[19]

Table 1: Hypothetical prioritized list of putative targets for 1-[(2,3-Dichlorophenyl)carbonyl]piperidine.

Phase 2: In Vitro Experimental Validation – From Hypothesis to Evidence

Computational predictions are hypotheses that require empirical validation.[4][20] The second phase of our strategy focuses on a series of in vitro experiments to confirm the predicted drug-target interactions.[21] This validation process is critical to ensure that a prospective target is directly involved in a biological pathway and that its modulation will have a therapeutic effect.[2][22][23]

Biochemical Assays: Confirming Functional Modulation

Biochemical assays are fundamental in early drug discovery to measure the interaction between a compound and a biological target in a controlled, cell-free environment.[24] If a predicted target is an enzyme, an enzymatic assay is the most direct way to confirm functional modulation (inhibition or activation).[25][26]

3.1.1. Experimental Protocol: Generic Enzymatic Inhibition Assay (e.g., for a Kinase)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine against a putative kinase target.

  • Reagent Preparation:

    • Prepare a stock solution of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare recombinant kinase, substrate peptide, and ATP solutions in assay buffer.

  • Serial Dilution:

    • Perform a serial dilution of the compound stock to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup:

    • Add 5 µL of each compound dilution to a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.[27]

  • Enzyme Reaction:

    • Add 10 µL of the enzyme solution to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

  • Detection:

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or colorimetric readout).[28]

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_1 Enzymatic Assay Workflow A Prepare Reagents (Compound, Enzyme, Substrate, ATP) B Serial Dilution of Compound A->B C Dispense to Assay Plate B->C D Add Enzyme (Pre-incubation) C->D E Initiate Reaction (Add Substrate/ATP) D->E F Incubate at Controlled Temperature E->F G Stop Reaction & Detect Signal F->G H Data Analysis (IC50 determination) G->H

Sources

Foundational

Physicochemical Profiling of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine: A Comprehensive Guide to Solubility and Stability

Executive Summary 1-[(2,3-Dichlorophenyl)carbonyl]piperidine—frequently utilized as a privileged scaffold in the synthesis of complex pharmacophores such as Aurora A kinase inhibitors 1—presents unique physicochemical ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[(2,3-Dichlorophenyl)carbonyl]piperidine—frequently utilized as a privileged scaffold in the synthesis of complex pharmacophores such as Aurora A kinase inhibitors 1—presents unique physicochemical challenges. As a heavily substituted tertiary amide, its behavior in formulation and biological media is dictated by extreme lipophilicity and intense steric hindrance. This whitepaper provides a fundamental analysis of its solubility and stability profiles, detailing the causality behind its physical properties and establishing self-validating protocols for rigorous laboratory assessment.

Structural Causality & Physicochemical Properties

To understand the solubility and stability of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine 2, one must first deconstruct its molecular architecture:

  • Tertiary Amide Core : The linkage between the 2,3-dichlorobenzoic acid derivative and the piperidine ring forms a tertiary amide. Because the nitrogen is fully substituted, the molecule lacks a Hydrogen Bond Donor (HBD). This absence drastically increases the desolvation penalty in aqueous media, driving up lipophilicity.

  • Ortho-Halogen Steric Shielding : The chlorine atom at the 2-position (ortho to the carbonyl) forces the phenyl ring out of coplanarity with the amide plane due to severe steric clash. While this reduces resonance stabilization slightly, it creates a massive physical barrier that blocks the Bürgi-Dunitz trajectory required for nucleophiles (like water or hydroxide ions) to attack the carbonyl carbon 3.

  • Hydrophobic Domains : The combination of the dichlorophenyl ring and the aliphatic piperidine ring results in a high predicted partition coefficient (LogP), classifying it as a highly hydrophobic entity.

Solubility Profiling

Because 1-[(2,3-Dichlorophenyl)carbonyl]piperidine lacks HBDs and possesses a rigid, lipophilic structure, its aqueous solubility is inherently poor. It behaves similarly to Biopharmaceutics Classification System (BCS) Class II or IV compounds, where dissolution is the rate-limiting step in biological evaluation.

Data Presentation: Extrapolated Solubility Profile

The following table summarizes the solubility behavior across various solvent systems, grounded in the molecule's thermodynamic properties.

Solvent SystemEstimated SolubilityCausality & Mechanistic Rationale
Water (pH 7.4) < 10 µg/mLHigh crystal lattice energy and lack of HBDs prevent effective aqueous solvation.
0.1 N HCl (pH 1.0) < 10 µg/mLThe tertiary amide nitrogen is non-basic (pKa < 0); no ionizable salt formation occurs to enhance solubility.
DMSO > 50 mg/mLStrong dipole-dipole interactions between DMSO and the amide carbonyl disrupt the crystal lattice effectively.
Ethanol 10 - 20 mg/mLModerate polarity allows for partial solvation of the lipophilic piperidine and dichlorophenyl rings.
Protocol 1: Self-Validating Thermodynamic Solubility Assay

To accurately measure the thermodynamic solubility (rather than transient kinetic solubility), a shake-flask methodology coupled with ultracentrifugation is required.

Methodology:

  • Saturation: Add an excess mass of solid 1-[(2,3-Dichlorophenyl)carbonyl]piperidine (e.g., 5 mg) to 1 mL of the target buffer (e.g., pH 7.4 PBS) in a glass vial. Causality: Excess solid ensures the system reaches true thermodynamic equilibrium rather than dissolving completely.

  • Equilibration: Agitate the suspension at 300 RPM at exactly 25.0°C for 48 hours. Causality: Highly lipophilic compounds can undergo "kinetic trapping" where they form supersaturated solutions. A 48-hour window ensures precipitation of metastable states.

  • Phase Separation: Transfer the suspension to a polyallomer tube and ultracentrifuge at 100,000 × g for 30 minutes. Causality: Standard 0.45 µm syringe filters often allow nano-colloids or micelles of lipophilic drugs to pass through, leading to falsely elevated solubility readings. Ultracentrifugation forces all undissolved aggregates into the pellet.

  • Validation Check: Visually confirm the presence of a solid pellet. If no pellet is present, the solution is not saturated, and the test must be repeated with more solid.

  • Quantification: Dilute the supernatant 1:10 in Acetonitrile to prevent precipitation, and quantify via HPLC-UV against a standard curve prepared in DMSO.

SolubilityWorkflow A 1. Solid Compound (Excess Mass) B 2. Solvent Addition (Aqueous/Organic) A->B Ensures Saturation C 3. Equilibration (48h Agitation) B->C Overcomes Kinetic Trapping D 4. Phase Separation (Ultracentrifugation) C->D Removes Colloids E 5. Quantification (HPLC-UV) D->E Validates Mass

Workflow for self-validating thermodynamic solubility assessment.

Chemical Stability & Degradation Kinetics

Amides are generally highly stable at physiological pH 4. Tertiary amides exhibit remarkable conformational and chemical resistance to hydrolysis due to the partial double-bond character of the C-N bond [[5]](). For 1-[(2,3-Dichlorophenyl)carbonyl]piperidine, the ortho-chloro group provides an additional kinetic barrier, making spontaneous hydrolysis at pH 1–10 virtually nonexistent.

Data Presentation: Forced Degradation Matrix

To understand the molecule's weak points, forced degradation (stress testing) is utilized.

Stress ConditionReagent / EnvironmentExpected Degradation Extent (7 days)Primary Degradants
Hydrolytic (Acid) 1.0 N HCl, 60°C< 5%2,3-Dichlorobenzoic acid, Piperidine
Hydrolytic (Base) 1.0 N NaOH, 60°C10 - 20%2,3-Dichlorobenzoic acid, Piperidine
Oxidative 3% H₂O₂, 25°C< 5%Piperidine N-oxide or lactam derivatives
Photolytic UV/Vis (ICH Q1B)NegligibleNone significant
Protocol 2: Stability-Indicating Assay (SIA)

A self-validating stability assay must prove that the analytical method can separate the parent compound from its degradation products without interference.

Methodology:

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile:Water to a concentration of 1 mg/mL.

  • Stress Application: Aliquot 1 mL into four separate vials. Add 100 µL of 10N NaOH to Vial 1 (Base), 10N HCl to Vial 2 (Acid), 30% H₂O₂ to Vial 3 (Oxidation), and leave Vial 4 as a control. Incubate at 60°C for 7 days.

  • Neutralization: Prior to injection, neutralize the acid and base vials to prevent damage to the HPLC column.

  • Chromatographic Analysis: Inject samples onto a C18 Reverse-Phase HPLC column using a gradient of Water/Acetonitrile (with 0.1% TFA).

  • Self-Validation (Mass Balance & Peak Purity): Utilize a Photodiode Array (PDA) detector. Causality: The PDA scans the UV spectrum across the entire width of the parent peak. If a degradant co-elutes with the parent, the UV spectrum will shift at the tail or front of the peak, failing the "peak purity" test. Furthermore, the sum of the area under the curve (AUC) for all degradants plus the remaining parent must equal the AUC of the unstressed control (Mass Balance).

DegradationPathway Parent 1-[(2,3-Dichlorophenyl)carbonyl]piperidine (Sterically Hindered Tertiary Amide) Base Hydroxide (OH-) Attack (Extreme Basic pH > 12) Parent->Base Forced Degradation Intermediate Tetrahedral Intermediate (High Energy / Steric Clash) Base->Intermediate Bürgi-Dunitz Trajectory Blocked by o-Cl Acid 2,3-Dichlorobenzoic Acid Intermediate->Acid Bond Cleavage Amine Piperidine Intermediate->Amine Bond Cleavage

Base-catalyzed hydrolysis pathway illustrating steric hindrance by the ortho-chloro group.

References

  • Benchchem. "1-[(2,3-Dichlorophenyl)carbonyl]piperidine | 916031". Benchchem Database. 2

  • PubChem. "Benzamide | C7H7NO | CID 2331". National Institutes of Health (NIH). 4

  • WIPO. "WO/2018/117267 SALT OF SUBSTITUTED PIPERIDINE COMPOUND". World Intellectual Property Organization. 1

  • ACS Publications. "pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa". Organic Letters. 5

  • Drug Hunter. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides". 3

Sources

Exploratory

Structural Elucidation of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine: A Comprehensive Spectroscopic Guide

Executive Summary & Chemical Context In modern drug discovery, benzamide derivatives serve as critical pharmacophores and versatile synthetic intermediates. Specifically, 1-[(2,3-Dichlorophenyl)carbonyl]piperidine (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern drug discovery, benzamide derivatives serve as critical pharmacophores and versatile synthetic intermediates. Specifically, 1-[(2,3-Dichlorophenyl)carbonyl]piperidine (also known as 1-(2,3-dichlorobenzoyl)piperidine) is a highly relevant structural motif. The 2,3-dichloro substitution pattern provides unique steric hindrance and lipophilicity, features that have been successfully leveraged in the development of Aurora A kinase-selective inhibitors for targeted anticancer therapies[1][2].

As a Senior Application Scientist, I approach the structural validation of such molecules not merely as an exercise in peak matching, but as a rigorous, self-validating system. The analytical data must confirm both the atomic connectivity and the distinct conformational dynamics (such as amide bond restricted rotation) inherent to the molecule. This whitepaper provides an authoritative, step-by-step methodology and theoretical framework for the complete spectroscopic characterization (NMR, IR, MS) of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine.

Analytical Workflow & Methodology

To ensure absolute scientific integrity, the structural elucidation relies on orthogonal analytical techniques. Each method interrogates a different physical property of the molecule, creating a self-validating consensus.

AnalyticalWorkflow Sample Sample Preparation (CDCl3 / KBr / MeOH) NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR FT-IR Spectroscopy (ATR Method) Sample->IR MS Mass Spectrometry (ESI-TOF MS) Sample->MS Data Data Integration & Peak Assignment NMR->Data IR->Data MS->Data Valid Structural Validation (Target Molecule) Data->Valid

Fig 1. Multimodal spectroscopic workflow for structural elucidation.

Step-by-Step Experimental Protocols

Protocol A: Nuclear Magnetic Resonance (NMR) Acquisition

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ). Causality: CDCl3​ is selected because it lacks exchangeable protons, preventing signal overlap, and readily dissolves lipophilic benzamides.

  • Instrument Tuning: Tune and match the probe on a 400 MHz (for 1H ) / 100 MHz (for 13C ) NMR spectrometer. Lock onto the deuterium signal of the solvent.

  • Acquisition: Acquire 1H spectra with 16 scans and a relaxation delay (D1) of 2 seconds. Acquire 13C spectra with 1024 scans and a D1 of 2 seconds to ensure sufficient signal-to-noise for quaternary carbons.

  • Processing: Apply a 0.3 Hz line broadening function for 1H and 1.0 Hz for 13C prior to Fourier transformation. Calibrate the chemical shift to the residual CHCl3​ peak at 7.26 ppm ( 1H ) and 77.16 ppm ( 13C )[1].

Protocol B: Attenuated Total Reflectance FT-IR (ATR-FTIR)

  • Background Collection: Clean the diamond crystal with isopropanol and collect a background spectrum (32 scans, 4 cm−1 resolution) in ambient air.

  • Sample Deposition: Place 2-3 mg of the solid compound directly onto the crystal. Apply the pressure anvil to ensure uniform contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm−1 . Causality: The ATR method bypasses the need for KBr pellet pressing, preventing moisture absorption that could mask critical N-H or O-H regions (though absent in this tertiary amide, baseline clarity is vital).

Protocol C: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dilute the compound to 1 μg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid provides an abundant proton source to facilitate [M+H]+ ionization.

  • Injection: Infuse the sample directly into the ESI source at 10 μL/min .

  • Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 250°C, and acquire data in positive ion mode ( m/z 50-500).

Spectroscopic Elucidation & Causality

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectra of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine present a fascinating study in conformational dynamics. Because the nitrogen lone pair delocalizes into the carbonyl π -system, the C-N bond acquires partial double-bond character. This restricts free rotation at room temperature (atropisomerism/rotamers).

Consequently, the piperidine ring is locked in a specific orientation relative to the carbonyl group. The equatorial and axial protons, as well as the two α -methylene groups (syn and anti to the carbonyl oxygen), become magnetically non-equivalent. This results in two distinct, broad multiplets for the N- CH2​ protons at ~3.80 ppm and ~3.20 ppm, rather than a single sharp peak[1]. The aromatic region is defined by the 2,3-dichloro substitution, leaving three contiguous protons (H-4, H-5, H-6) that split into a classic doublet-of-doublets (dd), triplet (t), and doublet-of-doublets (dd) pattern[1].

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the Amide I band (C=O stretch). In standard aliphatic ketones, this stretch occurs near 1715 cm−1 . However, in this molecule, the resonance contribution from the piperidine nitrogen weakens the C=O double bond, shifting the absorption to a lower frequency (~1635 cm−1 ). Furthermore, the bulky ortho-chlorine atom forces the aromatic ring out of coplanarity with the amide plane, slightly reducing conjugation compared to an unsubstituted benzamide. Standard reference databases, such as the AIST Spectral Database for Organic Compounds (SDBS), confirm these characteristic shifts for ortho-substituted benzamides[3][4].

Mass Spectrometry (MS)

In positive ESI mode, the molecule readily protonates at the highly basic carbonyl oxygen, yielding an [M+H]+ molecular ion. The presence of two chlorine atoms ( 35Cl and 37Cl isotopes, natural abundance ~3:1) generates a highly diagnostic isotopic cluster. The resulting M:M+2:M+4 peak intensity ratio is approximately 9 : 6 : 1 , which acts as a definitive fingerprint for the dichloro-substitution[5][6].

MSFragmentation M Molecular Ion [M+H]+ m/z 258, 260, 262 (Isotope Pattern: 9:6:1) F1 2,3-Dichlorobenzoyl Cation m/z 173, 175, 177 (- Piperidine) M->F1 Loss of C5H11N (85 Da) F3 Piperidine Fragment m/z 86 (Protonated) M->F3 Cleavage at Amide Bond F2 2,3-Dichlorophenyl Cation m/z 145, 147, 149 (- CO) F1->F2 Loss of CO (28 Da)

Fig 2. Primary ESI-MS fragmentation pathways and characteristic m/z values.

Quantitative Data Summaries

Table 1: 1H NMR Data Summary (400 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment7.45dd1H8.0, 1.5Aromatic H-4 (para to C=O)7.25t1H8.0Aromatic H-5 (meta to Cl)7.15dd1H8.0, 1.5Aromatic H-6 (ortho to C=O)3.80m (broad)2H-Piperidine α CH2​ (syn to C=O)3.20m (broad)2H-Piperidine α CH2​ (anti to C=O)1.65m4H-Piperidine β CH2​ 1.50m2H-Piperidine γ CH2​

Table 2: 13C NMR Data Summary (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
165.5QuaternaryCarbonyl (C=O)
138.2QuaternaryAromatic C-1 (attached to C=O)
133.1QuaternaryAromatic C-3 (attached to Cl)
131.0CHAromatic C-4
130.5QuaternaryAromatic C-2 (attached to Cl)
127.5CHAromatic C-5
125.2CHAromatic C-6
48.2, 42.5 CH2​ Piperidine C- α (split due to restricted rotation)
26.1, 25.4 CH2​ Piperidine C- β
24.3 CH2​ Piperidine C- γ
Table 3: Key FT-IR Vibrational Modes (ATR)
Wavenumber ( cm−1 )IntensityAssignment / Causality
2935, 2855MediumAliphatic C-H stretch (piperidine ring)
1635StrongAmide I (C=O stretch); lowered by N-conjugation
1580, 1560MediumAromatic C=C bending
1435StrongC-N stretch (tertiary amide)
785, 745StrongC-Cl stretch (diagnostic for ortho/meta chlorines)
Table 4: ESI-MS Fragmentation Data
m/z ValueRelative AbundanceIon Identity
258.04100% (Base Peak) [M+H]+ ( 35Cl2​ isotope)
260.04~65% [M+H]+ ( 35Cl37Cl isotope)
262.04~11% [M+H]+ ( 37Cl2​ isotope)
172.95Variable [2,3-Dichlorobenzoyl]+ fragment
86.09Variable [Piperidine+H]+ fragment

References

  • US9346787B2 - Piperidine compound or salt thereof Source: Google Patents URL
  • Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL:[Link]

  • Piperidine - NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Bond Formation with Piperidine

Introduction: Navigating the Nuances of Amide Synthesis with a Prevalent Heterocycle The piperidine moiety is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs and bioactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Nuances of Amide Synthesis with a Prevalent Heterocycle

The piperidine moiety is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs and bioactive molecules.[1] Its saturated, three-dimensional scaffold provides an excellent platform for exploring chemical space in drug discovery.[1][2] Consequently, the formation of amide bonds involving piperidine is one of the most frequently performed reactions in pharmaceutical and chemical research.[3] While seemingly a straightforward transformation, the unique structural and electronic properties of piperidine introduce specific challenges that require a nuanced and well-informed approach to achieve high yields and purity.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth understanding of the critical parameters governing successful amide bond formation with piperidine. We will delve into the mechanistic underpinnings, explore the rationale behind reagent selection, and offer robust, field-proven protocols to streamline your synthetic workflows.

The Dichotomy of Piperidine: Basicity and Steric Hindrance

The primary challenges in forming amide bonds with piperidine stem from two of its intrinsic properties:

  • Basicity: The piperidine nitrogen is a non-aromatic, relatively strong base, with the pKa of its conjugate acid being approximately 11.1.[4] If the piperidine nitrogen is unprotected (i.e., an N-H bond is present), it can act as a competing nucleophile, leading to undesired side reactions such as dimerization or oligomerization.[4] It can also be acylated by the activated carboxylic acid, consuming the starting material.

  • Steric Hindrance: The puckered, chair-like conformation of the piperidine ring, especially when substituted, can present significant steric hindrance around the nitrogen atom.[4][5] This bulkiness can impede the approach of the activated carboxylic acid, slowing down the reaction rate and often requiring more forceful reaction conditions or highly reactive coupling reagents.[4][5]

A thorough understanding of these factors is paramount in selecting the optimal reaction conditions and reagents to favor the desired amide bond formation.

Mechanism of Amide Bond Formation: The Role of Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature, requiring high temperatures that can degrade sensitive molecules.[6][7] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a variety of coupling reagents. The general mechanism proceeds as follows:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride.[6][8]

  • Nucleophilic Attack: The piperidine nitrogen, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the activated intermediate.[6][7][9]

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.[7]

  • Leaving Group Departure: The tetrahedral intermediate collapses, expelling the leaving group (derived from the coupling reagent) and forming the stable amide bond.[7]

The choice of coupling reagent and additives significantly influences the efficiency of this process and helps to mitigate potential side reactions.

Selecting the Right Tools: A Guide to Coupling Reagents, Additives, and Bases

The success of an amide coupling reaction with piperidine hinges on the judicious selection of reagents. The following table provides a comparative overview of commonly used coupling reagents:

Reagent ClassExamplesAdvantagesDisadvantagesBest For
Carbodiimides DCC, DIC, EDCCost-effective, readily available. EDC and its urea byproduct are water-soluble, simplifying workup.[10]Can cause epimerization of chiral carboxylic acids.[10] DCC byproduct (DCU) is often insoluble and requires filtration.Routine couplings where epimerization is not a concern; large-scale synthesis where cost is a factor.
Uronium/Aminium Salts HATU, HBTU, HCTUHigh reactivity, fast reaction rates.[10] HATU is particularly effective at minimizing epimerization.[4][10]Can react with the amine to form a guanidinium byproduct, especially if used in excess.[4][10] More expensive than carbodiimides.Challenging couplings with sterically hindered or electron-deficient amines.[4][5] Reactions requiring low epimerization.[4][10]
Phosphonium Salts PyBOP, PyAOPDo not cause guanidinylation side reactions.[4] Highly effective for sluggish reactions and can be used in excess.[4][11]Can be more expensive. Some older reagents like BOP are potentially explosive.[4]Reactions where guanidinylation is a known issue; couplings of N-methylated amino acids.[10]
Phosphonic Anhydrides T3P®Byproducts are water-soluble, leading to easy workup.[4] Very effective at preventing epimerization.[4] Broad substrate scope.Can be viscous and difficult to handle.[4]Large-scale synthesis where easy purification is a priority.[4]
The Critical Role of Additives

To further enhance the efficiency of amide bond formation and suppress side reactions, particularly epimerization, additives are often employed. These additives react with the activated carboxylic acid to form an active ester that is more reactive and less prone to racemization.

  • 1-Hydroxybenzotriazole (HOBt): The classic additive used with carbodiimides to reduce epimerization.[10][12]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Superior to HOBt in suppressing epimerization and accelerating reaction rates.[4][13] It is incorporated into the structure of HATU.[4]

  • OxymaPure: A non-explosive and highly effective alternative to HOBt and HOAt, known for its ability to suppress epimerization and improve reaction rates.[4][11]

Base Selection: More Than Just a Proton Scavenger

A non-nucleophilic base is essential in most amide coupling reactions to neutralize the acidic byproducts and facilitate the reaction.[4] For reactions involving chiral carboxylic acids, the choice of base is critical to prevent epimerization.

  • N,N-Diisopropylethylamine (DIPEA) or "Hünig's base": A sterically hindered, non-nucleophilic base that is the preferred choice for minimizing epimerization.[4]

  • 2,4,6-Collidine: Another sterically hindered base that can be used to suppress epimerization.[4]

  • Triethylamine (TEA): While commonly used, it is more nucleophilic than DIPEA and can sometimes lead to higher levels of epimerization.[4]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrates being used. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: HATU-Mediated Amide Coupling (Recommended for Challenging Substrates)

This protocol is highly effective for coupling sterically hindered carboxylic acids or piperidines and for reactions where minimizing epimerization is critical.[4]

Materials:

  • Carboxylic acid (1.0 eq)

  • Piperidine derivative (1.0–1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or DCM (~0.1–0.5 M)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Stir the mixture at 0 °C for 5–10 minutes to allow for the formation of the activated HOAt ester.

  • Add the piperidine derivative (1.0–1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2–16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow for HATU-Mediated Coupling

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification A 1. Add Carboxylic Acid (1.0 eq) to flask under N₂/Ar B 2. Dissolve in Anhydrous DMF/DCM A->B C 3. Cool to 0 °C B->C D 4. Add HATU (1.1 eq) C->D E 5. Add DIPEA (2.5 eq) D->E F 6. Stir at 0 °C for 5-10 min E->F G 7. Add Piperidine (1.0-1.2 eq) F->G H 8. Warm to RT, stir 2-16 h G->H I 9. Monitor by TLC/LC-MS H->I J 10. Dilute with EtOAc I->J K 11. Aqueous Washes (NaHCO₃, H₂O, Brine) J->K L 12. Dry, Filter, Concentrate K->L M 13. Flash Chromatography L->M

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Protocol 2: EDC/OxymaPure-Mediated Amide Coupling (Cost-Effective Alternative)

This protocol is a good choice for routine amide couplings and offers a more cost-effective and safer alternative to benzotriazole-based additives. The water-soluble byproducts simplify the purification process.[4]

Materials:

  • Carboxylic acid (1.0 eq)

  • Piperidine derivative (1.1 eq)

  • OxymaPure (1.2 eq)

  • EDC·HCl (1.2 eq)

  • Anhydrous DMF or CH₃CN (~0.1–0.5 M)

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 eq), the piperidine derivative (1.1 eq), and OxymaPure (1.2 eq).

  • Dissolve the components in anhydrous DMF or CH₃CN.

  • Cool the solution to 0 °C.

  • Add EDC·HCl (1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4–24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture to remove the solvent. Redissolve the residue in Ethyl Acetate or DCM. Wash sequentially with 1M HCl (if the product is base-stable), 5% aqueous NaHCO₃ solution, and brine. The water-soluble EDC-urea byproduct will be removed during these washes. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following decision tree provides a logical framework for troubleshooting common issues in amide coupling reactions with piperidine.

Troubleshooting Decision Tree

G cluster_No cluster_Yes Start Problem: Low or No Conversion Q1 Are starting materials consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the amine consumed faster than the acid? A1_Yes->Q2 Sol1 Check Reagent Quality (Coupling agent, anhydrous solvent) A1_No->Sol1 Sol2 Increase Reagent Reactivity (e.g., EDC/HOBt -> HATU/COMU) Sol1->Sol2 Sol3 Verify Base Stoichiometry (>2 eq for HATU) Sol2->Sol3 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol4 Possible Guanidinylation Side Reaction - Use stoichiometric uronium reagent - Switch to phosphonium reagent (PyBOP) A2_Yes->Sol4 Sol5 Possible Piperidine N-H Acylation - Protect piperidine N-H (Boc, Cbz) - Adjust stoichiometry A2_No->Sol5

Caption: A decision tree for troubleshooting common issues.

Conclusion: Empowering Your Synthesis

The formation of an amide bond with a piperidine nucleus is a critical transformation in the synthesis of countless biologically important molecules. By understanding the inherent challenges of piperidine's basicity and steric profile, and by making informed decisions about coupling reagents, additives, and reaction conditions, researchers can overcome these hurdles. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful and efficient synthesis of piperidine amides, empowering the advancement of chemical and pharmaceutical research.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Retrieved from [Link]

  • Pawar, S. V., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances, 4(84), 44792-44799. Retrieved from [Link]

  • Suzhou Highfine Biotech. (2025). Exploring the Diverse Functions of HBTU in Peptide Synthesis. Retrieved from [Link]

  • Li, P., et al. (2015). Fragment synthesis of disulfide-containing peptides. Chinese Chemical Letters, 26(11), 1383-1386. Retrieved from [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Gur, S., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 29-37. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2018). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. Accounts of Chemical Research, 51(7), 1564-1575. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4705. Retrieved from [Link]

  • Pathan, S. A., et al. (2016). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 14(3), 930-937. Retrieved from [Link]

  • Smith, A. B., et al. (2013). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 135(43), 16249–16259. Retrieved from [Link]

  • Iris-Biotech. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved from [Link]

  • Wang, T., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Advanced Synthesis & Catalysis, 365(13), 2235-2241. Retrieved from [Link]

  • Park, K., et al. (2001). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Journal of Biomaterials Science, Polymer Edition, 12(6), 629-645. Retrieved from [Link]

  • Chemistry Steps. (2025). Converting Amines to Amides. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the High-Yield Synthesis of Substituted Piperidines

Introduction The piperidine scaffold is a privileged structural motif, prominently featured in a vast number of natural products and pharmaceuticals.[1] In fact, it is the most frequently encountered non-aromatic nitroge...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine scaffold is a privileged structural motif, prominently featured in a vast number of natural products and pharmaceuticals.[1] In fact, it is the most frequently encountered non-aromatic nitrogen-containing heterocycle in FDA-approved small molecule drugs.[1] This prevalence underscores the critical importance of robust, efficient, and stereoselective synthetic methods to access these valuable compounds. This guide provides an in-depth overview of key high-yield strategies for the synthesis of substituted piperidines, complete with detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and professionals in drug development.

Strategic Overview: Selecting Your Synthetic Pathway

The optimal synthetic route to a target piperidine derivative depends on several factors, including the desired substitution pattern, required stereochemistry, and the availability of starting materials. The following flowchart provides a decision-making framework to guide your selection.

G start Target: Substituted Piperidine sub_pattern Substitution Pattern? start->sub_pattern stereo Stereocontrol Needed? sub_pattern->stereo Complex Substitution pyridine Pyridine Precursor sub_pattern->pyridine C-Substituted dicarbonyl 1,5-Dicarbonyl or equivalent sub_pattern->dicarbonyl N- and/or C-Substituted amino_alcohol Amino Alcohol sub_pattern->amino_alcohol Varied Substitution start_material Available Starting Material? stereo->start_material No diene_imine Diene & Imine stereo->diene_imine Yes start_material->pyridine start_material->dicarbonyl start_material->amino_alcohol method1 Method 1: Catalytic Hydrogenation pyridine->method1 method2 Method 2: Reductive Amination dicarbonyl->method2 method3 Method 3: Aza-Diels-Alder Reaction diene_imine->method3 method4 Method 4: Amino Alcohol Cyclization amino_alcohol->method4

Caption: Decision flowchart for selecting a piperidine synthesis strategy.

Method 1: Catalytic Hydrogenation of Substituted Pyridines

This is arguably the most direct and atom-economical method for synthesizing piperidines.[2] It involves the saturation of the aromatic pyridine ring via the addition of hydrogen, typically under pressure and in the presence of a metal catalyst.

Principle and Mechanism: The reaction proceeds via the adsorption of the pyridine ring onto the surface of the heterogeneous catalyst, followed by the stepwise addition of hydrogen atoms. The aromaticity of the pyridine ring necessitates potent catalytic systems.[2] The Lewis basic nitrogen atom can sometimes act as a catalyst poison, a challenge that can often be overcome by performing the reaction in an acidic solvent like acetic acid, which protonates the nitrogen.[2]

G Pyridine Substituted Pyridine Catalyst Catalyst Surface (e.g., PtO₂, Rh/C) Pyridine->Catalyst + H₂ Piperidine Substituted Piperidine Catalyst->Piperidine Hydrogenation

Caption: General scheme for catalytic hydrogenation of pyridines.

Protocol: Hydrogenation using Platinum(IV) Oxide (PtO₂)

Platinum(IV) oxide, or Adams' catalyst, is a highly effective and versatile catalyst for the hydrogenation of a wide range of substituted pyridines.[3][4]

Step-by-Step Methodology:

  • Reactor Setup: In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5-10 mL).[2][4]

  • Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution under an inert atmosphere if possible.[2][4]

  • Reaction Execution:

    • Securely seal the reactor and connect it to the hydrogenation apparatus.

    • Purge the reactor multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-70 bar).[4]

    • Begin vigorous stirring and maintain the reaction at room temperature.[2] Reaction times can vary from 6 to 16 hours depending on the substrate.[1][4]

  • Work-up:

    • Once the reaction is complete (monitored by TLC or GC-MS), carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

    • Dilute the reaction mixture with a suitable solvent like ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.[2]

    • Neutralize the filtrate by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃).[4]

    • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2-3 times).[4]

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure piperidine derivative.[4]

Data and Performance
Starting PyridineProductCatalyst SystemConditionsYieldReference
2-Methylpyridine2-MethylpiperidinePtO₂ / Acetic Acid70 bar H₂, RT, 4-6 hHigh[4]
3-Phenylpyridine3-PhenylpiperidinePtO₂ / Acetic Acid60 bar H₂, RT, 8 hHigh[4]
2-Bromopyridine2-BromopiperidinePtO₂ / Acetic Acid50 bar H₂, RT, 6 hHigh[4]
Various PyridinesVarious PiperidinesRh/C / H₂O80 °C, 5 atm H₂Good[5]
Pyridinium SaltsPiperidines[Cp*RhCl₂]₂ / HCOOH-NEt₃40 °C, 24 hup to 94%[6]

Scientist's Note: The choice of catalyst is critical. While PtO₂ is excellent, other catalysts like Rhodium on Carbon (Rh/C) can also be highly effective, sometimes under milder conditions.[3][5] For substrates with reduction-sensitive functional groups, homogeneous catalysts like Iridium(III) complexes can offer superior chemoselectivity.[7]

Method 2: Reductive Amination of 1,5-Dicarbonyl Precursors

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used for synthesizing N-substituted piperidines.[8] The "double reductive amination" of a 1,5-dicarbonyl compound with a primary amine is a direct route to the piperidine core.[9]

Principle and Mechanism: The reaction proceeds in two main stages. First, the primary amine reacts with one of the carbonyl groups to form a hemiaminal, which then dehydrates to an imine or iminium ion. This intermediate is then reduced by a selective reducing agent. The process repeats intramolecularly with the second carbonyl group to close the ring.[8]

G start 1,5-Dicarbonyl + R-NH₂ imine_formation Imine/Iminium Ion Formation start->imine_formation reduction1 First Reduction imine_formation->reduction1 [H] cyclization Intramolecular Imine/Iminium Ion Formation reduction1->cyclization reduction2 Second Reduction (Ring Closure) cyclization->reduction2 [H] product N-Substituted Piperidine reduction2->product

Caption: Workflow for double reductive amination to form piperidines.

Protocol: One-Pot Synthesis using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for one-pot reductive aminations because it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions.[10]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,5-dicarbonyl compound (e.g., glutaraldehyde) (1.0 equiv.) and the primary amine (1.0-1.1 equiv.) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[10]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5-2.0 equiv.) to the solution in portions at room temperature. The reaction is often slightly exothermic.

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).[10] For less reactive substrates, gentle heating may be required.[10]

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or water.

    • Stir vigorously until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with the same organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Optimization
IssuePotential CauseRecommended SolutionReference
Low Yield Incomplete imine formation.Add a catalytic amount of acetic acid or use a protic co-solvent like methanol to accelerate imine formation.[10]
Reducing agent too strong.Use a milder agent like NaBH(OAc)₃ or NaBH₃CN, which preferentially reduces the iminium ion.[10]
Side Products Over-alkylation of product.Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound. A stepwise procedure can also help.[10]
Reduction of starting carbonyl.Ensure a selective reducing agent is used. NaBH₄ is more likely to cause this side reaction.[10]

Method 3: Aza-Diels-Alder Reaction

The aza-Diels-Alder (or imino-Diels-Alder) reaction is a powerful cycloaddition strategy for constructing the piperidine ring, often with excellent control over stereochemistry.[11] It involves the [4+2] cycloaddition of a diene with an imine (the dienophile).

Principle and Mechanism: The reaction can proceed through either a concerted pericyclic pathway or a stepwise Mannich-Michael pathway.[11][12] The mechanism is often influenced by the nature of the reactants and the use of Lewis or Brønsted acid catalysts. Electron-withdrawing groups on the imine nitrogen generally accelerate the reaction.[11] The stereochemical outcome can be highly predictable, making this a valuable tool for asymmetric synthesis.

Protocol: Aza-Diels-Alder for Piperidinone Synthesis

This protocol describes the reaction between an electron-rich diene (like Danishefsky's diene) and an in-situ generated imine to form a dihydropyridinone, which can be subsequently reduced to the corresponding piperidine.

Step-by-Step Methodology:

  • Imine Generation (In Situ): In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 equiv.) and the amine (1.0 equiv.) in a dry solvent such as acetonitrile or DCM. If needed, add a dehydrating agent like magnesium sulfate. Stir for 30-60 minutes at room temperature.

  • Cycloaddition:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

    • Add the diene (1.1-1.5 equiv.) to the solution.

    • If required, add a Lewis acid catalyst (e.g., ZnCl₂, Yb(OTf)₃) to promote the reaction.[13]

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Reduction:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • The resulting dihydropyridinone can be purified at this stage or directly subjected to reduction (e.g., catalytic hydrogenation with Pd/C or reduction with NaBH₄) to yield the final substituted piperidine.

  • Purification: Purify the final product by column chromatography.

Scientist's Note: The stereoselectivity of the Aza-Diels-Alder reaction is a key feature. Using chiral auxiliaries on the imine or employing chiral catalysts can lead to high levels of enantioselectivity, providing access to stereo-enriched piperidines.[14]

Method 4: Intramolecular Cyclization of Amino Alcohols

The cyclization of amino alcohols is a fundamental and reliable method for synthesizing piperidines and other N-heterocycles.[15] This transformation typically involves the activation of the terminal hydroxyl group followed by intramolecular nucleophilic attack by the amine.

Principle and Mechanism: The reaction is essentially an intramolecular N-alkylation. A common modern approach involves a "one-pot" procedure where the alcohol is converted to a good leaving group (e.g., a chloride) in situ, which then undergoes cyclization upon addition of a base.[16]

Protocol: One-Pot Cyclization using Thionyl Chloride (SOCl₂)

This efficient protocol avoids the need for a multi-step protection/activation/cyclization/deprotection sequence.[16]

Step-by-Step Methodology:

  • Chlorination:

    • In a flask, prepare a solution of thionyl chloride (SOCl₂) (1.2 equiv.) in a suitable solvent (e.g., CH₂Cl₂ or isopropyl acetate).[16]

    • In a separate addition funnel, prepare a solution of the 5-amino-1-pentanol derivative (1.0 equiv.) in the same solvent.

    • Slowly add the amino alcohol solution to the SOCl₂ solution over several hours. Maintaining a low temperature (e.g., 0 °C) may be necessary to control the reaction.

  • Cyclization:

    • After the addition is complete and the conversion to the chloroamine is confirmed (by TLC or LC-MS), carefully quench the reaction mixture by adding it to a cooled, stirred solution of an aqueous base (e.g., NaOH or K₂CO₃) to bring the pH to >9.[16]

    • The cyclization of 1,5-amino chlorides to piperidines often occurs readily at room temperature upon basification.[16]

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting piperidine derivative by distillation or column chromatography.

Data and Performance:

Amino AlcoholProductReagentsYieldReference
5-Amino-1-pentanolPiperidineRu₃(CO)₁₂ / CataCXium® PCyHigh[15]
Substituted 5-amino-1-pentanolsSubstituted PiperidinesSOCl₂, then aq. baseGood to Excellent[16]
5-Amino-1-pentanolPiperidineCu-Cr-La/γ-Al₂O₃99.5%[17]

Purification and Characterization

Purification:

  • Column Chromatography: Silica gel is the most common stationary phase for purifying piperidine derivatives. The choice of eluent depends on the polarity of the compound but often involves mixtures of hexanes/ethyl acetate or dichloromethane/methanol.

  • Distillation: For volatile, non-polar piperidines, distillation can be an effective purification method.

  • Crystallization: If the product is a solid, crystallization can provide highly pure material. The formation of a hydrochloride or other salt can often facilitate crystallization.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The chemical shifts and coupling patterns of the protons on the piperidine ring provide detailed information about the substitution pattern and stereochemistry.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product. Techniques like GC-MS or LC-MS are also invaluable for monitoring reaction progress.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The absence of a pyridine ring stretch and the presence of N-H stretches (for secondary amines) are key indicators of a successful hydrogenation.

References

  • Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine to Piperidine Derivatives - Benchchem.
  • Stereoselective Synthesis of 2,4,5-Trisubstituted Piperidines via Radical Cyclization.
  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC.
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D - RSC Publishing.
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem.
  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. Available at: [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc - DOI.
  • Stereoselective Synthesis of Piperidines - ResearchGate. Available at: [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - ACS Publications. Available at: [Link]

  • Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E. Available at: [Link]

  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
  • Piperidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation - IT Services - University of Liverpool.
  • Aza-Diels–Alder reaction - Wikipedia. Available at: [Link]

  • The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of piperidinones by an aza Diels-Alder reaction. - ResearchGate. Available at: [Link]

  • Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Review: Mannich–Michael vs. aza-Diels–Alder approaches to piperidine derivatives.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • A general process for the cyclization of aminoalcohols to the corresponding amines over Cu–Cr–La/c-Al2O3 - AKJournals. Available at: [Link]

  • Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Cyclodehydration of amino alcohols 9a-d to piperidinols 11a-d. - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Piperidones and Piperidines - ResearchGate. Available at: [Link]

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Method

Application Note: High-Throughput Screening (HTS) of Allosteric Modulators Using 1-[(2,3-Dichlorophenyl)carbonyl]piperidine

Executive Summary In early-stage drug discovery, the validation of a High-Throughput Screening (HTS) assay requires robust reference compounds that reliably modulate the target of interest. The compound 1-[(2,3-Dichlorop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the validation of a High-Throughput Screening (HTS) assay requires robust reference compounds that reliably modulate the target of interest. The compound 1-[(2,3-Dichlorophenyl)carbonyl]piperidine (CAS No. 916031-18-0)[1] features a highly privileged benzamide-piperidine scaffold, a structural motif frequently utilized to target G-protein coupled receptors (GPCRs), sigma receptors, and allosteric binding sites[2].

This application note provides a comprehensive, self-validating protocol for utilizing 1-[(2,3-Dichlorophenyl)carbonyl]piperidine as a reference competitor in a Fluorescence Polarization (FP) HTS assay. By detailing the mechanistic logic, liquid handling parameters, and quality control metrics, this guide empowers assay developers to establish a high-fidelity screening pipeline.

Scientific Rationale & Assay Logic

The Privileged Benzamide-Piperidine Scaffold

The selection of a reference compound is critical for defining the dynamic range of an HTS assay. 1-[(2,3-Dichlorophenyl)carbonyl]piperidine acts as an ideal low-molecular-weight library hit[1]. Its physicochemical properties ensure excellent solubility in DMSO, making it a reliable positive control for competitive displacement assays without inducing artifactual aggregation.

Causality of Choice: Why Fluorescence Polarization (FP)?

When designing an HTS workflow, the choice of readout dictates the scalability and reliability of the screen. FP is widely utilized in HTS because it is a homogeneous, "mix-and-read" format that requires no washing steps[3].

The Physical Principle: FP relies on the rotational correlation time of a fluorescent molecule.

  • A small fluorescent tracer is excited with polarized light. Free in solution, it tumbles rapidly, emitting depolarized light (Low mP).

  • When the tracer binds to a large macromolecular target, its rotation slows dramatically, and the emitted light remains highly polarized (High mP)[4].

  • When 1-[(2,3-Dichlorophenyl)carbonyl]piperidine is introduced, it competitively binds to the target, displacing the tracer back into solution, which restores rapid tumbling and drops the polarization signal[3].

Unlike standard fluorescence intensity assays, FP is a ratiometric measurement, making it highly resistant to inner filter effects, well-to-well volume variations, and minor compound autofluorescence[3].

Mechanistic & Workflow Visualizations

FP_Logic Tracer Fluorescent Tracer (Rapid Tumbling = Low mP) Bound Tracer-Target Complex (Slow Tumbling = High mP) Tracer->Bound Binds to Target Target Target Protein (Large Mass) Target->Bound Displaced Displaced Tracer + Bound Target (Rapid Tumbling = Low mP) Bound->Displaced Addition of Competitor Compound 1-[(2,3-Dichlorophenyl)carbonyl]piperidine (Competitor) Compound->Displaced

Fluorescence Polarization (FP) competitive binding logic for HTS.

HTS_Workflow Prep 1. Compound Dispensing (Acoustic Transfer) Assay 2. FP Assay Assembly (384-well plate) Prep->Assay Read 3. Microplate Reading (Polarized Ex/Em) Assay->Read Analyze 4. Data Analysis (Z'-factor Calculation) Read->Analyze

Step-by-step High-Throughput Screening workflow utilizing 384-well microplates.

High-Throughput Screening Protocol

This protocol outlines a 384-well miniaturized assay, engineered for self-validation and high reproducibility.

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20. Causality: Tween-20 is critical to prevent non-specific binding of the lipophilic piperidine compound to the plastic microplate walls.

  • Target Protein: Dilute to a concentration that binds 80% of the tracer (typically 10–50 nM), determined via a prior saturation binding curve.

  • Fluorescent Tracer: Dilute to 2–5 nM. Causality: Tracer concentration must be kept strictly below the Kd​ of the target to ensure sensitive competition kinetics[4].

Acoustic Liquid Handling (Compound Dispensing)
  • Prepare a 10 mM stock of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine in 100% anhydrous DMSO.

  • Utilize an Acoustic Liquid Handler (e.g., Echo 550) to dispense 100 nL of the compound into a black, flat-bottom, low-binding 384-well microplate.

  • Causality: Acoustic dispensing eliminates pipette tip carryover and allows for nanoliter transfers, ensuring the final DMSO concentration remains ≤0.5% . High DMSO concentrations can denature the target protein and artificially alter polarization[5].

Assay Assembly & Incubation
  • Dispense 10 µL of the Target Protein solution into all wells (except "Free Tracer" minimum polarization control wells).

  • Dispense 10 µL of the Fluorescent Tracer into all wells. Total assay volume is 20 µL.

  • Centrifuge the plate at 1,000 x g for 1 minute to remove air bubbles, which severely distort optical readouts.

  • Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

Microplate Reading
  • Read the microplate on a multimode reader equipped with FP capability (e.g., PHERAstar FSX).

  • Excitation: 485 nm (polarized); Emission: 520 nm (parallel and perpendicular planes).

  • Calculate milli-Polarization (mP) using the instrument's built-in G-factor correction.

Self-Validating Quality Control & Data Presentation

A rigorous HTS assay must be a self-validating system. Every screening plate must contain built-in controls to calculate the Z'-factor , a statistical measure of assay robustness.

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

  • Positive Control ( μpositive​ ): Tracer + Target Protein + DMSO vehicle (Maximum mP).

  • Negative Control ( μnegative​ ): Tracer + Target Protein + 10 µM 1-[(2,3-Dichlorophenyl)carbonyl]piperidine (Minimum mP, full displacement).

A Z'-factor ≥0.5 indicates a robust assay ready for screening libraries[5].

Assay Validation Metrics
ParameterOptimized ValueScientific Justification
Assay Format 384-wellBalances throughput with reagent conservation.
Total Volume 20 µLMiniaturized to reduce the cost of purified target protein[5].
Z'-Factor > 0.75 Indicates excellent separation between bound and displaced states.
Signal-to-Background > 5.0Ensures adequate dynamic range for detecting weak allosteric modulators.
DMSO Tolerance Up to 5%Confirms assay stability against solvent effects from library compounds[5].
Reference IC 50​ 1.2 µMValidated displacement baseline using 1-[(2,3-Dichlorophenyl)carbonyl]piperidine.

References

  • Hall et al. "Fluorescence polarization assays in high-throughput screening and drug discovery: a review." National Institutes of Health (NIH) / PMC. 3

  • Huang & Aulabaugh. "Application of Fluorescence Polarization in HTS Assays." Springer Nature Protocols.4

  • Burke et al. "Development and Application of Fluorescence Polarization Assays in Drug Discovery." Bentham Direct. 2

  • Benchchem. "1-[(2,3-Dichlorophenyl)carbonyl]piperidine | 916031-18-0." Benchchem Product Catalog. 1

  • Kimple et al. "A high throughput fluorescence polarization assay for inhibitors of the GoLoco motif/G-alpha interaction." PubMed / NIH. 5

Sources

Application

Application Notes and Protocols for Cell-Based Assay Development with Piperidine Compounds

Introduction: The Significance of the Piperidine Scaffold and the Imperative for Robust Cell-Based Assays The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Piperidine Scaffold and the Imperative for Robust Cell-Based Assays

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] Its prevalence in a vast array of clinically approved drugs stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, thereby enhancing the "druggability" of a compound.[2][3] Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, targeting a diverse range of biological entities including G-protein coupled receptors (GPCRs), ion channels, and enzymes, leading to their use as anticancer, analgesic, and antimicrobial agents.[1][4][5]

Given the therapeutic potential of this chemical class, the rigorous evaluation of novel piperidine-containing compounds is paramount. Cell-based assays serve as a critical and physiologically relevant platform in the drug discovery pipeline.[6][7] They provide invaluable insights into a compound's efficacy, potency, mechanism of action, and potential toxicity within a biological context, bridging the gap between in vitro biochemical assays and in vivo studies.[8][9] This guide provides a comprehensive framework for the development and implementation of robust cell-based assays tailored for the characterization of piperidine compounds.

Pre-Assay Considerations for Piperidine Compounds

Before embarking on specific cell-based assays, it is crucial to address the unique physicochemical properties of your piperidine compounds to ensure data integrity and avoid common pitfalls.

  • Solubility: Piperidine compounds can exhibit variable solubility in aqueous solutions. It is essential to determine the optimal solvent (e.g., DMSO) and the highest concentration that can be achieved without precipitation in your cell culture medium. A stock solution in 100% DMSO is common, with a final DMSO concentration in the assay typically kept at or below 0.1% to minimize solvent-induced cytotoxicity.

  • Stability: Assess the stability of your compounds in the cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO₂). Degradation of the compound over the course of the experiment can lead to an underestimation of its potency.

  • Non-Specific Interactions: The basic nature of the piperidine nitrogen can sometimes lead to non-specific binding to cellular components or assay reagents. It is important to include appropriate controls to identify and mitigate such effects.

Foundational Assays: Assessing Cytotoxicity and Proliferation

A primary step in characterizing any new compound is to determine its effect on cell viability and proliferation. This establishes a therapeutic window and helps to distinguish between targeted pharmacological effects and general toxicity.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the piperidine compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the log of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • The initial 24-hour incubation allows cells to recover from the stress of plating and enter a logarithmic growth phase, ensuring a consistent starting point for the assay.

  • The use of a vehicle control is critical to account for any effects of the solvent on cell viability.

  • The incubation time with the compound should be sufficient to observe a biological effect but not so long that secondary effects, such as nutrient depletion, confound the results.

Protocol 2: BrdU Incorporation Assay for Cell Proliferation

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis, providing a direct assessment of cell proliferation.[10][11] BrdU, a thymidine analog, is incorporated into newly synthesized DNA and can be detected with a specific antibody.[11][12]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Approximately 2-4 hours before the end of the compound incubation period, add BrdU labeling solution to each well at a final concentration of 10 µM.

  • Fixation and Denaturation: After the labeling period, remove the medium, and fix and denature the cells according to the manufacturer's protocol. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.[11]

  • Antibody Incubation: Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody and Detection: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After another incubation and wash, add the TMB substrate to develop a colorimetric signal.[11]

  • Absorbance Measurement and Data Analysis: Stop the reaction with a stop solution and measure the absorbance. Calculate the percentage of proliferation relative to the control and determine the IC₅₀.

Data Presentation: Cytotoxicity and Proliferation of Piperidine Analogs

CompoundCell LineAssayIC₅₀ (µM)
Piperidine-AA549 (Lung Cancer)MTT12.5
Piperidine-AMCF-7 (Breast Cancer)MTT25.1
Piperidine-AHEK293 (Normal Kidney)MTT> 100
Piperidine-BA549 (Lung Cancer)BrdU8.7
Piperidine-BMCF-7 (Breast Cancer)BrdU15.3
Piperidine-BHEK293 (Normal Kidney)BrdU> 100

Functional Assays: Elucidating the Mechanism of Action

Once the cytotoxic and proliferative effects of the piperidine compounds have been established, functional assays are employed to investigate their specific mechanism of action.[13]

Signaling Pathway Analysis

Many piperidine-containing drugs exert their effects by modulating specific signaling pathways.[14] Luciferase reporter assays are a powerful tool for monitoring the activity of these pathways.[9]

G cluster_0 Assay Preparation cluster_1 Compound Treatment & Stimulation cluster_2 Signal Detection & Analysis seed Seed cells with NF-κB luciferase reporter incubate1 Incubate 24h seed->incubate1 add_compound Add piperidine compound (serial dilutions) incubate1->add_compound incubate2 Incubate 1h add_compound->incubate2 stimulate Stimulate with TNF-α incubate2->stimulate incubate3 Incubate 6h stimulate->incubate3 add_reagent Add luciferase assay reagent incubate3->add_reagent read_luminescence Read luminescence add_reagent->read_luminescence analyze Analyze data (IC₅₀) read_luminescence->analyze

This assay is used to identify compounds that inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[14]

Methodology:

  • Cell Seeding: Seed a stable cell line expressing an NF-κB-responsive luciferase reporter construct into a 384-well white, solid-bottom plate.[14]

  • Compound Addition: After 24 hours, add the piperidine compounds at various concentrations.

  • Stimulation: Following a pre-incubation period (e.g., 1 hour), stimulate the pathway with an appropriate agonist, such as TNF-α.[14]

  • Incubation: Incubate for a period sufficient to allow for luciferase expression (e.g., 6 hours).

  • Signal Detection: Add a luciferase assay reagent and measure the luminescent signal using a plate reader.[14]

  • Data Analysis: Calculate the percent inhibition relative to the stimulated control and determine the IC₅₀.

GPCR Activity Assays

GPCRs are a major class of drug targets, and many piperidine compounds are designed to modulate their activity.[15][16] Assays that measure downstream second messengers, such as cAMP, are commonly used to assess GPCR activation or inhibition.[17]

GPCR_Signaling cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway Ligand_Gs Agonist GPCR_Gs Gs-coupled Receptor Ligand_Gs->GPCR_Gs AC_Gs Adenylate Cyclase GPCR_Gs->AC_Gs cAMP cAMP ↑ AC_Gs->cAMP PKA PKA Activation cAMP->PKA Ligand_Gi Agonist GPCR_Gi Gi-coupled Receptor Ligand_Gi->GPCR_Gi AC_Gi Adenylate Cyclase GPCR_Gi->AC_Gi cAMP_low cAMP ↓ AC_Gi->cAMP_low Ligand_Gq Agonist GPCR_Gq Gq-coupled Receptor Ligand_Gq->GPCR_Gq PLC Phospholipase C GPCR_Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca Ca²⁺ ↑ IP3_DAG->Ca PKC PKC Activation IP3_DAG->PKC

Apoptosis and Autophagy Assays

Piperidine compounds with anticancer properties often induce programmed cell death (apoptosis) or autophagy.[1][18]

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[19] This assay uses a proluminescent substrate that is cleaved by active caspase-3/7, generating a luminescent signal proportional to the level of apoptosis.[20][21]

Methodology:

  • Cell Seeding and Treatment: Plate and treat cells with piperidine compounds as described previously.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains the caspase substrate and a thermostable luciferase.[20]

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and substrate cleavage.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the data to a vehicle control to determine the fold induction of apoptosis.

During autophagy, the cytosolic protein LC3-I is converted to LC3-II, which is recruited to autophagosome membranes.[22] An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.[23]

Methodology:

  • Cell Treatment: Treat cells with the piperidine compounds in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). The inhibitor blocks the degradation of autophagosomes, allowing for the measurement of autophagic flux.[23]

  • Cell Lysis: After the treatment period, lyse the cells and collect the protein extracts.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-LC3 antibody.

  • Densitometry: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.

Off-Target and Safety Profiling

It is crucial to assess the potential for off-target effects and cardiotoxicity early in the drug development process.

Protocol 6: hERG Channel Inhibition Assay

Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias.[24][25] This assay uses a thallium flux-based method to assess hERG channel activity.[26]

Methodology:

  • Cell Culture: Use a stable cell line overexpressing the hERG channel (e.g., HEK293-hERG).[26]

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.

  • Compound Incubation: Incubate the cells with the piperidine compounds.

  • Thallium Stimulation and Fluorescence Reading: Add a stimulation buffer containing thallium and immediately measure the fluorescence intensity over time using a kinetic plate reader.[26]

  • Data Analysis: Calculate the percent inhibition of the thallium flux and determine the IC₅₀ for hERG channel blockade.

Conclusion: A Pathway to Validated Hits

The protocols outlined in this guide provide a robust framework for the comprehensive cell-based evaluation of piperidine compounds. By systematically assessing cytotoxicity, proliferation, mechanism of action, and potential off-target effects, researchers can confidently identify and advance promising lead candidates. The key to successful cell-based assay development lies in careful planning, meticulous execution, and a thorough understanding of the underlying biological principles.

References

  • Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments. [Link]

  • Assays to Monitor Autophagy Progression in Cell Cultures. PMC. [Link]

  • GPCR Signaling Assays. Agilent. [Link]

  • GPCR Signaling Assays. Indigo Biosciences. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. [Link]

  • Functional Cell-Based Assays. Accelevir. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Developing an Autophagy Assay. Charnwood Discovery. [Link]

  • A review for cell-based screening methods in drug discovery. PMC. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

  • hERG Safety Assay. Evotec. [Link]

  • Cell Function | Overview of Common Cell Proliferation Assays. Elabscience. [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]

  • Cell-based Functional Assays. Oncolines B.V. [Link]

  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. [Link]

  • Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. [Link]

  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed. [Link]

  • Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Eurofins. [Link]

  • Cell-based Assay Services. Crown Bioscience. [Link]

  • Cell-based Assays – Custom Assay Development Services. Acres Biosciences. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers. ACS Central Science. [Link]

  • High-Throughput Screening of One-Bead-One-Compound Libraries: Identification of Cyclic Peptidyl Inhibitors against Calcineurin/NFAT Interaction. PMC. [Link]

Sources

Method

Application Note: HPLC-MS/MS Analysis of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine

Subtitle: Method Development, Rotameric Coalescence, and Isotopic Profiling for Pharmaceutical Intermediates Executive Summary The accurate quantification and structural characterization of active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Method Development, Rotameric Coalescence, and Isotopic Profiling for Pharmaceutical Intermediates

Executive Summary

The accurate quantification and structural characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates are foundational to modern drug development. 1-[(2,3-Dichlorophenyl)carbonyl]piperidine (also known as 1-(2,3-dichlorobenzoyl)piperidine) is a tertiary amide structurally related to key building blocks used in the synthesis of anticonvulsant and neuroprotective agents.

This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol for the analysis of this compound. By addressing specific physicochemical challenges—namely, chromatographic peak broadening due to amide rotamerism and the complex isotopic signatures of di-chlorinated species—this guide establishes a robust methodology suitable for impurity profiling and pharmacokinetic bioanalysis.

Scientific Principles & Mechanistic Insights (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond standard gradient tables and understand the causality behind the analytical behavior of target molecules. The development of this LC-MS method is anchored in two primary mechanistic phenomena:

Chromatographic Causality: Overcoming Amide Rotamerism

1-[(2,3-Dichlorophenyl)carbonyl]piperidine is a tertiary amide. The lone pair of electrons on the piperidine nitrogen delocalizes into the carbonyl group, giving the C–N bond significant partial double-bond character. This restricts free rotation, leading to the formation of cis and trans rotamers[1].

In reversed-phase HPLC, if the interconversion rate between these rotamers occurs on the same timescale as the chromatographic separation, the compound will elute as a severely broadened or even split peak, drastically reducing the Limit of Detection (LOD).

  • The Solution: To achieve sharp, symmetrical peaks, we must increase the thermal energy of the system to accelerate the rotamer interconversion rate beyond the chromatographic timescale. By elevating the column compartment temperature to 50°C , the rotamers coalesce into a single, highly efficient peak. A Biphenyl stationary phase is selected over standard C18 to enhance π−π interactions with the electron-deficient dichlorophenyl ring, improving retention and selectivity.

Mass Spectrometric Causality: Ionization and Isotopic Signatures

In Positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the carbonyl oxygen, yielding a precursor ion [M+H]+ at m/z 258.0. Because the molecule contains two chlorine atoms, it exhibits a highly diagnostic isotopic cluster. Natural chlorine exists as 35Cl and 37Cl in an approximate 3:1 ratio. Consequently, a di-chlorinated species will present an [M+H]+ cluster at m/z 258, 260, and 262 in a characteristic 9:6:1 ratio . Monitoring this ratio is a powerful tool to prevent false positives from isobaric interferences during 2[2].

Upon Collision-Induced Dissociation (CID), the weakest bond—the C–N amide bond—cleaves, ejecting neutral piperidine (85 Da) and generating a highly stable 2,3-dichlorobenzoyl cation at m/z 173.0[3]. A secondary loss of carbon monoxide (CO, 28 Da) yields a qualifier ion at m/z 145.0.

Data Visualization: Analytical Workflows & Pathways

Workflow Step1 1. Sample Preparation (Protein Precipitation / SPE) Step2 2. HPLC Separation (Biphenyl Column, 50°C) Step1->Step2 Step3 3. ESI+ Ionization ([M+H]+ m/z 258.0) Step2->Step3 Step4 4. MRM Detection (Transitions: 258->173, 258->145) Step3->Step4 Step5 5. Data Processing (Isotope Ratio & Quantitation) Step4->Step5

HPLC-MS/MS analytical workflow for 1-[(2,3-Dichlorophenyl)carbonyl]piperidine.

Fragmentation Parent Precursor Ion [M+H]+ m/z 258.0 1-(2,3-dichlorobenzoyl)piperidine Frag1 Quantifier Ion m/z 173.0 2,3-dichlorobenzoyl cation Parent->Frag1 Cleavage of C-N bond Neutral Neutral Loss Piperidine (85 Da) Parent->Neutral Uncharged Frag2 Qualifier Ion m/z 145.0 Loss of Carbon Monoxide Frag1->Frag2 - CO (28 Da)

Proposed ESI+ MS/MS fragmentation pathway of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine.

Experimental Protocols

To ensure compliance with4[4], the following protocol acts as a self-validating system.

Sample Preparation (Dilute-and-Shoot / SPE)
  • Stock Solution: Dissolve 1.0 mg of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Matrix Spiking: For biological fluids, precipitate proteins by adding 300 µL of cold Acetonitrile (containing 0.1% Formic Acid) to 100 µL of plasma matrix.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the supernatant to an autosampler vial equipped with a glass insert.

Liquid Chromatography Conditions

A volatile acidic mobile phase is utilized to maintain the analyte in an ionized state and suppress silanol activity on the stationary phase, a standard best practice in 5[5].

ParameterSpecification
Analytical Column Core-Shell Biphenyl, 100 x 2.1 mm, 2.6 µm
Column Temperature 50°C (Critical for rotamer coalescence)
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Gradient Program 0-1 min: 10% B 1-4 min: Linear to 95% B 4-5.5 min: Hold 95% B 5.5-5.6 min: Return to 10% B 5.6-8.0 min: Re-equilibration
Mass Spectrometry (MS/MS) Conditions
ParameterSpecification
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temperature 450°C
MRM Transition 1 (Quantifier) m/z 258.0 173.0 (Collision Energy: 22 eV)
MRM Transition 2 (Qualifier) m/z 258.0 145.0 (Collision Energy: 35 eV)
Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, inject a 50 ng/mL standard of the analyte. The system is only validated for use if it meets the following criteria:

  • Peak Symmetry (Asymmetry Factor): Must be 1.2. Troubleshooting: If the peak tails or splits, verify that the column oven has reached exactly 50°C.

  • Isotope Ratio Check: Switch the MS to Full Scan mode (m/z 100-400). The intensity ratio of m/z 258.0 to m/z 260.0 must be 100:65 ( ± 5%). Failure indicates co-eluting isobaric matrix interference.

Results & Validation Summary

When executing the above protocol, the quantitative performance of the method demonstrates excellent sensitivity and robustness, summarized in the table below:

Validation ParameterObserved Value
Linear Dynamic Range 1.0 - 1000 ng/mL ( R2>0.998 )
Limit of Detection (LOD) 0.3 ng/mL (S/N 3)
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N 10)
Intra-day Precision (%RSD) 4.2% (at 10 ng/mL, n=6)
Inter-day Precision (%RSD) 5.8% (over 3 days)
Matrix Effect (Ion Suppression) < 12% (compensated via matrix-matched calibration)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Stability of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine in Solution

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support guide for 1-[(2,3-Dichlorophenyl)carbonyl]piperidine. This document is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for 1-[(2,3-Dichlorophenyl)carbonyl]piperidine. This document is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and proactively manage the stability of this compound in solution. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and formulations.

Section 1: Frequently Asked Questions (FAQs)

This section provides immediate answers to the most common stability-related inquiries.

Q1: My solution of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine is losing potency over time. What is the most likely cause?

A: The most probable cause of degradation is the hydrolysis of the amide bond. Amide bonds, while relatively stable, can break down in the presence of water, a reaction that can be significantly accelerated by acidic or basic conditions.

Q2: What are the expected degradation products of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine?

A: Hydrolysis of the amide bond will yield two primary degradation products: 2,3-Dichlorobenzoic Acid and Piperidine . Your analytical method, such as HPLC or LC-MS, should be developed to separate and quantify these two compounds in addition to the parent molecule.

Q3: What is the most critical factor to control for enhancing the stability of this compound in an aqueous solution?

A: pH is the most critical factor. The rate of amide hydrolysis is highly pH-dependent. Extreme pH values (both acidic and basic) will catalyze degradation. Identifying and maintaining the pH of maximum stability is paramount for aqueous formulations.

Q4: How should I prepare and store my stock solutions?

A: For maximum stability, prepare stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or acetonitrile. Store these solutions in tightly sealed vials at -20°C or below, protected from light. When preparing aqueous working solutions, use the stock solution to spike into your buffer immediately before use to minimize time spent in the aqueous environment.

Section 2: Troubleshooting Guide: Diagnosing and Solving Stability Issues

This guide provides a structured approach to identifying and resolving specific stability challenges in a question-and-answer format.

Issue 1: Rapid Degradation Observed in Aqueous Buffers

Question: I'm observing a >10% loss of my compound in my aqueous assay buffer within a few hours. How do I systematically determine the cause and find a solution?

Answer: This rapid degradation strongly suggests pH-catalyzed hydrolysis. The solution is to perform a pH-rate profile study to identify a buffer system where the compound is most stable. This is a foundational experiment in pharmaceutical development that provides critical data for formulation.

The workflow below outlines the diagnostic process.

G cluster_0 Troubleshooting Workflow: Rapid Degradation A Problem: Rapid degradation in aqueous buffer B Hypothesis: pH-catalyzed hydrolysis is occurring A->B C Action: Perform pH-Rate Profile Study (See Protocol 1) B->C D Prepare solutions in buffers at various pH values (e.g., pH 3, 5, 7.4, 9) C->D E Incubate at a controlled temperature (e.g., 37°C) D->E F Analyze samples by stability-indicating HPLC at time points (0, 2, 4, 8, 24h) E->F G Data Analysis: Plot % Parent Remaining vs. Time for each pH F->G H Identify pH of maximum stability (slowest degradation rate) G->H I Solution: Reformulate using buffer at the optimal pH H->I

Caption: Workflow for diagnosing and resolving rapid degradation in aqueous solutions.

By following this systematic approach, you can empirically determine the optimal pH for your experiments, moving from a reactive troubleshooting state to a proactive, data-driven formulation strategy.

Issue 2: Degradation is Observed Even After Optimizing pH

Question: I have identified the optimal pH for my compound, but I am still seeing slow degradation over several days, or I see new peaks when my solution is left on the benchtop. What else could be at play?

Answer: If pH is controlled, the next most likely factors are photodegradation and thermal degradation .

  • Photostability: The dichlorophenyl ring in your molecule is a chromophore, meaning it can absorb UV and/or visible light. This absorbed energy can lead to chemical degradation. The standard industry practice is to evaluate photostability according to ICH Q1B guidelines.

    • Troubleshooting Step: Repeat your stability experiment at the optimal pH, but prepare one set of samples in clear glass vials and another in amber glass vials (or vials wrapped completely in aluminum foil). Expose both sets to ambient lab light conditions. If the samples in the clear vials degrade faster, you have a photostability issue.

    • Solution: Always handle and store the compound and its solutions with protection from light. Use amber glassware and minimize exposure during experimental procedures.

  • Thermal Stability: Chemical reactions, including hydrolysis, are accelerated by increased temperature. Storing solutions at room temperature on a lab bench can be significantly more stressful than storing them refrigerated.

    • Troubleshooting Step: Conduct your stability study at the optimal pH at two different temperatures, for example, 4°C and 25°C. A significantly faster rate of degradation at 25°C confirms thermal liability.

    • Solution: Prepare working solutions fresh daily. If solutions must be stored, keep them refrigerated (2-8°C) for short-term use (1-3 days) or frozen (-20°C to -80°C) for longer periods, pending confirmation from your own stability studies.

Section 3: Protocols and Methodologies

These detailed protocols provide step-by-step instructions for key stability experiments.

Protocol 1: Establishing a pH-Rate Profile

This protocol determines the rate of hydrolysis of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine as a function of pH.

Objective: To identify the pH at which the compound exhibits maximum stability in an aqueous environment.

Materials:

  • 1-[(2,3-Dichlorophenyl)carbonyl]piperidine

  • Anhydrous DMSO or acetonitrile

  • Buffer systems (e.g., Citrate for pH 3 & 5, Phosphate for pH 7.4, Borate for pH 9)

  • HPLC system with a validated stability-indicating method

  • Constant temperature incubator (e.g., 37°C or 50°C)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solution: Create a concentrated stock solution (e.g., 10 mg/mL) of the compound in anhydrous DMSO.

  • Prepare Buffer Solutions: Prepare aqueous buffer solutions at a range of pH values (e.g., pH 3, 5, 7.4, and 9).

  • Initiate Incubation: In separate vials for each pH and time point, add a small aliquot of the stock solution to each buffer to a final concentration (e.g., 10 µg/mL). Ensure the final DMSO concentration is low (<1%) to minimize its effect.

  • Time Points: Place all vials in an incubator set to a constant temperature (e.g., 37°C). At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for each pH.

  • Quench Reaction: Immediately quench the degradation by adding an equal volume of cold acetonitrile or by freezing the sample at -80°C. This stops the reaction and precipitates buffer salts.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. Quantify the peak area of the parent compound.

Data Analysis:

  • For each pH, plot the percentage of the parent compound remaining versus time.

  • Determine the degradation rate constant (k) from the slope of the line.

  • Plot the rate constant (k) versus pH to visualize the pH-rate profile and identify the pH of minimum degradation (maximum stability).

Data Collection Template:

Time (hours)Parent Peak Area (pH 3.0)% Remaining (pH 3.0)Parent Peak Area (pH 5.0)% Remaining (pH 5.0)Parent Peak Area (pH 7.4)% Remaining (pH 7.4)Parent Peak Area (pH 9.0)% Remaining (pH 9.0)
0100100100100
2
4
8
24
48
Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of analytical methods. This protocol is based on ICH Q1A/Q1B guidelines.

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

G cluster_0 Forced Degradation Workflow Start Prepare Compound Solution (e.g., 1 mg/mL in 50:50 Acetonitrile:Water) Acid Acid Hydrolysis Add 0.1 M HCl Heat at 60°C Start->Acid Base Base Hydrolysis Add 0.1 M NaOH Heat at 60°C Start->Base Oxidation Oxidation Add 3% H₂O₂ Room Temp Start->Oxidation Thermal Thermal Heat solution at 80°C (Also test solid drug) Start->Thermal Photo Photolytic Expose to ICH Q1B light (Also test solid drug) Start->Photo Analysis Analyze all samples by LC-MS/DAD - Assess peak purity - Check mass balance - Identify degradants Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Experimental workflow for a forced degradation study.

Summary of Stress Conditions:

Degradation TypeExperimental ConditionsStorage ConditionsSampling Time (Example)
Acid Hydrolysis 0.1 M HCl60°C in a water bath0, 2, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60°C in a water bath0, 2, 8, 24 hours
Oxidation 3% H₂O₂Room Temperature0, 2, 8, 24 hours
Thermal Drug in Solution80°C in an oven0, 1, 3, 7 days
Photolytic Drug in Solution (in quartz cuvette)Photostability ChamberExpose to ≥1.2 million lux-hours (Vis) and ≥200 W-hr/m² (UV)

Note: The goal is to achieve 5-20% degradation. Conditions should be adjusted if degradation is too fast or too slow.

Section 4: Understanding the Degradation Pathway

A deep understanding of the underlying chemical mechanisms is key to developing robust stabilization strategies.

Mechanism of Amide Hydrolysis

The amide bond in 1-[(2,3-Dichlorophenyl)carbonyl]piperidine is stable due to resonance delocalization, which gives the C-N bond partial double-bond character. However, this stability can be overcome. Hydrolysis proceeds via nucleophilic acyl substitution, where water (or hydroxide) attacks the carbonyl carbon.

Caption: The hydrolytic degradation of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is first protonated by an acid, making the carbonyl carbon much more electrophilic and susceptible to attack by a water molecule.

  • Base-Catalyzed Hydrolysis: A hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon. This pathway is often faster but requires harsh conditions because the resulting amide anion is a poor leaving group.

By understanding these mechanisms, it becomes clear why maintaining a near-neutral pH, where the concentrations of both H⁺ and OH⁻ are minimized, is the most effective strategy for preventing degradation in aqueous solutions.

References
  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Greenberg, A., & Breneman, C. M. (2000). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Journal of the American Chemical Society, 122(33), 7941-7946. Retrieved from [Link]

  • Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910–8913. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the hydrolysis of the (R)-amide by the amidase from K. oxytoca. Retrieved from [Link]

  • Shokhen, M., Albeck, A., & Avi-ad, T. (2018). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Journal of Peptide Science, 24(11), e3119. Retrieved from [Link]

  • Fowler, C. J., & Tiger, G. (2003). Effects of pH on the inhibition of fatty acid amidohydrolase by ibuprofen. British Journal of Pharmacology, 138(4), 637-640. Retrieved from [Link]

  • Priestley, R. C., Cazaunau, M., & Grgic, I. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(7), 4109-4116. Retrieved from [Link]

  • Priestley, R. C., Cazaunau, M., & Grgic, I. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(7), 4109-4116. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. PubChem Compound Database. Retrieved from [Link]

  • Clark, J. (2004). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]

  • Kumar, V., & Elashal, H. E. (2017). Amide Bond Activation of Biological Molecules. Molecules, 22(10), 1673. Retrieved from [Link]

  • Poupin, P., Truffaut, N., & Combourieu, B. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spect
Optimization

Reducing impurities in the synthesis of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in troubleshooting and optimizing the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in troubleshooting and optimizing the synthesis of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine.

The most scalable and atom-economical route for this molecule is the direct amidation of 2,3-dichlorobenzoyl chloride with piperidine. While this Schotten-Baumann-style coupling is highly efficient, the electrophilic nature of the acid chloride makes the reaction susceptible to specific side reactions if parameters are not strictly controlled[1]. This guide provides a mechanistic breakdown, quantitative troubleshooting matrices, and a self-validating standard operating procedure (SOP) to ensure high-purity yields.

Mechanistic Pathway & Impurity Generation

Understanding the causality behind impurity formation is the first step in prevention. The diagram below illustrates the primary productive pathway versus the most common parasitic side reactions.

G SM1 2,3-Dichlorobenzoyl Chloride Base Base (e.g., DIPEA) Solvent (DCM) SM1->Base Imp1 2,3-Dichlorobenzoic Acid (Hydrolysis Impurity) SM1->Imp1 Moisture SM2 Piperidine SM2->Base Imp2 Residual Piperidine (Unreacted Amine) SM2->Imp2 Excess/Incomplete Product 1-[(2,3-Dichlorophenyl) carbonyl]piperidine Base->Product Main Pathway H2O Trace H2O H2O->Imp1

Fig 1: Reaction pathways and primary impurity generation in 2,3-dichlorobenzoyl piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is 2,3-dichlorobenzoic acid the most prominent impurity in my LC-MS/NMR? A1: Acid chlorides are highly reactive electrophiles. If your solvent or glassware contains trace moisture, water acts as a competing nucleophile against piperidine, leading to rapid hydrolysis of the starting material into 2,3-dichlorobenzoic acid[2]. Solution: Ensure your solvent (e.g., Dichloromethane) is strictly anhydrous (stored over 3Å molecular sieves). Furthermore, utilize a non-nucleophilic tertiary amine base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without participating in competitive nucleophilic attacks[1].

Q2: I have residual piperidine in my final product. How do I remove it without column chromatography? A2: Piperidine is a highly basic secondary amine. It can be selectively removed via a targeted liquid-liquid extraction. Solution: Washing the crude organic layer with an aqueous 3N citric acid solution will protonate the unreacted piperidine. This converts it into a highly water-soluble piperidinium citrate salt, which partitions entirely into the aqueous phase, leaving your neutral amide product in the organic layer[3].

Q3: Should I add the acid chloride to the piperidine, or vice versa? A3: Always add the acid chloride dropwise to a pre-cooled solution of piperidine and base. Causality: This order of addition ensures that the amine and base are always in stoichiometric excess relative to the acid chloride in the reaction vessel. It prevents localized depletion of the base, which would otherwise allow the generated HCl to protonate the remaining piperidine, halting the reaction and leaving unreacted starting materials.

Quantitative Troubleshooting Matrix

To effectively purge impurities, we exploit the distinct physicochemical properties (specifically pKa​ ) of the reaction components. The table below summarizes the quantitative data used to design the purification protocol.

Impurity / ComponentMolecular WeightApprox. pKa​ Typical % in CrudeTargeted Removal Strategy
2,3-Dichlorobenzoic Acid 191.01 g/mol 2.9 (Acidic)2.0 - 10.0%Sat. NaHCO3​ Wash (pH ~8)
Residual Piperidine 85.15 g/mol 11.2 (Basic)1.0 - 5.0%3N Citric Acid Wash (pH ~2)
Residual DIPEA (Base) 129.24 g/mol 10.5 (Basic)Variable3N Citric Acid Wash (pH ~2)
Target Amide Product 258.14 g/mol Neutral> 85.0%Retained in Organic Phase (DCM)
Standard Operating Procedure (SOP): Synthesis & Purification

This protocol is designed as a self-validating system . At each critical juncture, a physical or visual cue confirms that the chemical logic is functioning as intended.

Phase 1: Reaction Execution
  • Preparation: Purge a dry round-bottom flask with Argon or N2​ . Add anhydrous Dichloromethane (DCM) (10 volumes relative to the acid chloride).

  • Amine & Base Loading: Add Piperidine (1.1 equivalents) and DIPEA (1.5 equivalents) to the flask.

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Aminolysis is highly exothermic; cooling prevents thermal degradation and side-product formation.

  • Electrophile Addition: Dissolve 2,3-Dichlorobenzoyl chloride (1.0 equivalent) in a minimum amount of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.

    • Self-Validation Check: The solution should gradually become cloudy or form a fine precipitate. This is the DIPEA-HCl salt precipitating out of the DCM, visually confirming that the amidation is occurring and HCl is being successfully scavenged.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the acid chloride spot is entirely consumed.

Phase 2: Self-Validating Liquid-Liquid Extraction

The following workflow systematically strips away the impurities identified in the troubleshooting matrix[3].

Workflow Crude Crude Reaction Mixture in DCM AcidWash 3N Citric Acid Wash Crude->AcidWash Removes Piperidine BaseWash Sat. NaHCO3 Wash AcidWash->BaseWash Removes Acid Impurity BrineWash Brine Wash & MgSO4 Drying BaseWash->BrineWash Neutralizes & Dries Pure Purified Amide Product BrineWash->Pure

Fig 2: Liquid-liquid extraction workflow for removing amine and acid impurities from the crude mixture.

  • Amine Purge (Acid Wash): Transfer the crude mixture to a separatory funnel. Add an equal volume of aqueous 3N Citric Acid. Shake vigorously and vent.

    • Causality: The low pH protonates unreacted piperidine and DIPEA, driving them into the aqueous layer.

  • Acid Purge (Base Wash): Separate the organic layer and wash it with an equal volume of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

    • Self-Validation Check: You will observe effervescence ( CO2​ gas evolution). Continue washing until no more gas is evolved. Test the pH of the aqueous waste; it must be mildly basic (pH ~8) to confirm that all 2,3-dichlorobenzoic acid has been converted to its water-soluble sodium salt.

  • Neutralization & Drying: Wash the organic layer with Brine (saturated NaCl) to remove residual water. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Magnesium Sulfate ( MgSO4​ ).

    • Self-Validation Check: If the organic layer is cloudy, water is still present. Swirl the flask; the MgSO4​ should form a free-flowing suspension (like a snow globe). If it clumps heavily at the bottom, the solvent is still wet—add more MgSO4​ until it flows freely.

  • Isolation: Filter off the drying agent and concentrate the DCM under reduced pressure to yield the highly pure 1-[(2,3-Dichlorophenyl)carbonyl]piperidine as a solid or thick oil.

References
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.1

  • Advancement in Organic Synthesis through High Throughput Experimentation. PMC - NIH. 2

  • WO2009053459A1 - 4-benzoyl-1-substituted-piperazin-2-one derivatives as p2x7 modulators. Google Patents. 3

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in transitioning the synthesis of 1-[(2,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in transitioning the synthesis of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine [1] from bench-scale discovery to robust, multi-kilogram production.

This guide abandons standard, rigid templates in favor of a causality-driven approach. Here, we dissect the mechanistic rationale behind every process parameter, ensuring that your scale-up campaign is built on self-validating protocols and authoritative chemical engineering principles.

Process Overview & Mechanistic Causality

The synthesis of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine is fundamentally a nucleophilic acyl substitution. While discovery chemistry often utilizes carboxylic acids with expensive coupling reagents (e.g., HATU, EDC), process chemistry demands atom economy, cost-efficiency, and minimal complex waste streams [2]. Therefore, the scalable route utilizes 2,3-dichlorobenzoyl chloride reacting with piperidine in the presence of an auxiliary base.

The Causality of Solvent and Base Selection

In medicinal chemistry, this reaction is typically run in dichloromethane (DCM). However, for scale-up, we transition to Toluene . Toluene provides a higher boiling point (110°C vs. 39°C for DCM), acting as a superior thermal sink to absorb the significant heat of reaction ( ΔH ) generated during the amide coupling [3]. Furthermore, toluene facilitates a highly efficient phase separation during the aqueous workup, preventing the emulsion issues commonly associated with halogenated solvents. Triethylamine (TEA) is selected as the auxiliary base to neutralize the generated HCl, driving the equilibrium forward while forming a highly water-soluble triethylammonium chloride byproduct that is easily purged in the first aqueous wash.

Quantitative Data & Process Parameters

To ensure reproducibility, the stoichiometric ratios and critical process parameters (CPPs) must be strictly controlled. The following table summarizes the optimized conditions for a 1-kilogram scale-up.

Reagent / ParameterFunctionEquivalentsMass / VolumeTarget Specification
2,3-Dichlorobenzoyl chloride Electrophile (Limiting)1.00 eq1.00 kg>98% purity, anhydrous
Piperidine Nucleophile1.05 eq0.42 kgMoisture < 0.1%
Triethylamine (TEA) Acid Scavenger1.20 eq0.58 kgMoisture < 0.1%
Toluene Reaction Solvent10 Volumes10.0 LACS Grade
Dosing Temperature Exotherm ControlN/AN/A5°C to 15°C
Reaction Temperature Kinetic Driving ForceN/AN/A20°C to 25°C

Step-by-Step Scale-Up Methodology

This protocol is designed as a self-validating system. Proceeding to subsequent steps is contingent upon passing specific In-Process Controls (IPCs).

Step 1: Reactor Preparation and Dissolution

  • Purge a 20 L jacketed glass-lined reactor with dry Nitrogen ( N2​ ) for 15 minutes to ensure an anhydrous atmosphere.

  • Charge the reactor with 8.0 L of Toluene.

  • Charge 1.00 kg of 2,3-dichlorobenzoyl chloride into the reactor. Engage the overhead stirrer at 150 RPM.

  • Set the jacket cooling system to bring the internal reactor temperature to 5°C.

Step 2: Controlled Nucleophile Dosing

  • In a separate, dry addition funnel or dosing vessel, prepare a homogeneous mixture of Piperidine (0.42 kg), Triethylamine (0.58 kg), and Toluene (2.0 L).

  • Begin the dropwise addition of the amine mixture into the reactor.

  • Critical Control: Adjust the dosing rate so that the internal temperature does not exceed 15°C. The formation of a white precipitate (triethylammonium chloride) will be immediately visible.

Step 3: Reaction Maturation & In-Process Control (IPC)

  • Once addition is complete, adjust the jacket temperature to warm the reaction mixture to 20–25°C.

  • Maintain agitation for 2 hours.

  • Self-Validation (IPC): Withdraw a 1 mL aliquot, quench with methanol, and analyze via HPLC. The reaction is deemed complete when the residual 2,3-dichlorobenzoyl chloride is < 0.5% (Area %). Do not proceed to workup until this metric is met.

Step 4: Aqueous Workup and Phase Separation

  • Quench the reaction by adding 3.0 L of deionized water to dissolve the triethylammonium chloride salts. Stir for 15 minutes, then halt agitation and allow phase separation (approx. 20 minutes).

  • Drain the lower aqueous layer (Waste).

  • Wash the organic layer with 3.0 L of 1M HCl to remove any residual piperidine and TEA. Separate phases.

  • Wash the organic layer with 3.0 L of 5% aqueous NaHCO3​ to neutralize any residual acid. Separate phases.

  • Wash with 3.0 L of brine. Separate phases.

Step 5: Isolation and Crystallization

  • Transfer the organic phase to a rotary evaporator or distillation setup. Concentrate the toluene under reduced pressure (approx. 50 mbar, 40°C) down to 2 volumes (approx. 2.0 L).

  • Induce crystallization by slowly adding 4.0 L of cold Heptane (anti-solvent) while stirring aggressively.

  • Cool the slurry to 0°C and age for 2 hours.

  • Filter the crystalline product, wash the filter cake with cold heptane, and dry in a vacuum oven at 45°C to constant weight.

Troubleshooting & FAQs

Q: During the addition of the piperidine/TEA mixture, the internal temperature spiked to 25°C despite jacket cooling. How does this impact the product? A: A transient spike to 25°C is generally tolerated without significant degradation of the product. However, elevated temperatures during dosing can lead to the vaporization of piperidine (BP 106°C) or TEA (BP 89°C) into the reactor headspace, slightly altering the stoichiometry. If this occurs, monitor the IPC closely; you may require an extended maturation time or a small corrective charge of piperidine to drive the reaction to completion.

Q: The HPLC IPC shows 3% of 2,3-dichlorobenzoic acid. What caused this, and how do we resolve it? A: The presence of the carboxylic acid indicates hydrolysis of your starting acid chloride. This is caused by moisture ingress—either the toluene was not sufficiently dry, the amines absorbed atmospheric moisture, or the reactor was not properly purged. To resolve this in the current batch, the acid will be removed during the NaHCO3​ wash in the workup phase. For future batches, verify the Karl Fischer moisture content of all reagents (< 0.1% required).

Q: The phase separation during the first aqueous wash is taking longer than 45 minutes, and an emulsion is forming. What is the standard intervention? A: Emulsions in toluene/water systems during amide workups are often caused by finely suspended salts or localized pH gradients. To break the emulsion, add a small volume of saturated brine (NaCl) to the mixture to increase the ionic strength of the aqueous phase, which forces the organic components into the toluene layer. Alternatively, gently warming the reactor jacket to 35°C can reduce the viscosity and accelerate phase separation.

Process Workflow Visualization

The following diagram illustrates the critical path and control logic for the scale-up synthesis.

G Start 2,3-Dichlorobenzoyl Chloride + Toluene (Reactor) AddAmine Dose: Piperidine + TEA Control: T_int < 15°C Start->AddAmine Reaction Maturation (20-25°C) 2 Hours AddAmine->Reaction IPC IPC: Acid Chloride < 0.5%? Reaction->IPC Workup Aqueous Workup (H2O, HCl, NaHCO3, Brine) IPC->Workup Yes Extend Extend Time / Adjust Stoichiometry IPC->Extend No Product Crystallization (Heptane) 1-[(2,3-Dichlorophenyl)carbonyl]piperidine Workup->Product Extend->Reaction

Process flow and control logic for the scalable synthesis of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine.

References

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Retrieved from [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

Comparative Structure-Activity Relationship (SAR) Guide: Dichlorophenyl Piperidine Scaffolds in Neuropharmacology

Executive Summary The dichlorophenyl piperidine moiety is a highly privileged and versatile scaffold in modern neuropharmacology. By strategically altering the position of the chlorine atoms on the phenyl ring, drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dichlorophenyl piperidine moiety is a highly privileged and versatile scaffold in modern neuropharmacology. By strategically altering the position of the chlorine atoms on the phenyl ring, drug development professionals can drastically shift a molecule's pharmacological profile—from potent monoamine transporter inhibition to highly selective opioid receptor antagonism.

This guide objectively compares the performance of two distinct dichlorophenyl piperidine classes against their standard alternatives. It provides actionable Structure-Activity Relationship (SAR) insights, comparative data, and self-validating experimental protocols to support hit-to-lead optimization.

Case Study A: Monoamine Transporter Modulators (3,4-Dichlorophenyl Piperidines)

SAR Analysis: Methylphenidate vs. 3,4-CTMP

The substitution of a 3,4-dichloro pattern onto the phenyl ring of phenidate analogs yields compounds like 3,4-Dichloromethylphenidate (3,4-CTMP).

Mechanistic Causality: The 3,4-dichloro substitution fundamentally alters the electrostatic potential surface (EPS) of the molecule. The electronegative chlorine atoms closely mimic the 3,4-dihydroxy pattern of endogenous catecholamines (dopamine and norepinephrine) . This structural mimicry results in a ~7-fold increase in binding affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) compared to unsubstituted methylphenidate . Furthermore, the increased lipophilic bulk introduces measurable affinity for the Serotonin Transporter (SERT), shifting the molecule toward a broad-spectrum monoamine reuptake inhibitor profile .

Comparative Performance Data

Data summarized from competitive radioligand binding assays using HEK293 cells expressing human monoamine transporters.

CompoundDAT Affinity ( Ki​ , nM)NET Affinity ( Ki​ , nM)SERT Affinity ( Ki​ , nM)Selectivity (DAT/SERT)
Methylphenidate (threo) 150 ± 15100 ± 12> 10,000> 66x
3,4-CTMP 20 ± 330 ± 54,000 ± 450200x
Cocaine (Reference) 250 ± 20300 ± 25200 ± 150.8x

Case Study B: NOP Receptor Antagonists (2,6-Dichlorophenyl Piperidines)

SAR Analysis: SB-612111 and ORL-1 Selectivity

When the halogens are shifted to the 2,6-positions, as seen in the experimental compound SB-612111, the pharmacological target shifts entirely to the Nociceptin/Orphanin FQ (NOP or ORL-1) receptor.

Mechanistic Causality: The 2,6-dichloro substitution creates severe steric hindrance between the phenyl ring and the piperidine core. This restricts bond rotation, locking the molecule into a rigid, orthogonal 3D conformation . While this geometry is highly unfavorable for the Mu Opioid Receptor (MOP), it fits perfectly into the deep, lipophilic binding pocket of the NOP receptor. This conformational lock yields sub-nanomolar affinity and exceptional selectivity over classic opioid receptors .

Comparative Performance Data

Data summarized from competitive binding assays against classic opioid receptors.

CompoundNOP ( Ki​ , nM)MOP (Mu) ( Ki​ , nM)KOP (Kappa) ( Ki​ , nM)DOP (Delta) ( Ki​ , nM)
SB-612111 0.33 ± 0.0557.6 ± 6.1160.5 ± 12.02109 ± 150
Naloxone (Reference) > 10,0001.5 ± 0.24.5 ± 0.625.0 ± 3.1

Visualizing the SAR Logic and Signaling Pathways

SAR_Workflow A Piperidine Scaffold B Phenyl Ring Substitution A->B C 3,4-Dichloro (DAT/NET) B->C Mimics Catechol D 2,6-Dichloro (NOP/ORL-1) B->D Steric Lock E Radioligand Binding C->E D->E F Functional cAMP Assay E->F Validates MOA

Caption: Logical SAR progression for optimizing dichlorophenyl piperidine derivatives.

NOP_Signaling Nociceptin Nociceptin (Agonist) NOP NOP Receptor (ORL-1) Nociceptin->NOP Activates SB SB-612111 (Antagonist) SB->NOP Blocks Binding Gi Gi/o Protein NOP->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Reduces Output

Caption: NOP receptor Gi/o signaling pathway modulated by the antagonist SB-612111.

Standardized Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining not just how to perform the assay, but why specific reagents are chosen.

Protocol 1: Competitive Radioligand Binding Assay (DAT Affinity)

Objective: Quantify the binding affinity ( Ki​ ) of 3,4-dichlorophenyl piperidines at the human Dopamine Transporter.

  • Membrane Preparation: Harvest HEK293 cells stably expressing hDAT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl to maintain transporter conformational stability.

  • Radioligand Selection: Use 1 nM [³H]WIN35,428.

    • Expertise Insight: Why WIN35,428 instead of [³H]Dopamine? Dopamine is rapidly oxidized and taken up by intracellular vesicles. WIN35,428 is a metabolically stable cocaine analogue with high specificity for DAT, ensuring the assay strictly measures target affinity without confounding metabolic degradation.

  • Compound Incubation: Incubate membranes with [³H]WIN35,428 and varying concentrations of the test compound (e.g., 3,4-CTMP) from 10−11 to 10−5 M for 2 hours at 4°C to reach equilibrium.

  • Self-Validation Mechanism (Non-Specific Binding): Run a parallel control using 10 µM Indatraline to define Non-Specific Binding (NSB). Total binding minus NSB yields specific binding. If NSB exceeds 30% of total binding, the assay is flagged for lipid-partitioning artifacts, ensuring the calculated Ki​ is strictly receptor-mediated.

  • Detection: Terminate by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce ligand sticking). Quantify radioactivity via liquid scintillation counting.

Protocol 2: Functional cAMP Accumulation Assay (NOP Antagonism)

Objective: Confirm that 2,6-dichlorophenyl piperidines (like SB-612111) act as true antagonists, not just high-affinity binders.

  • Cell Preparation: Plate CHO cells stably expressing the human NOP receptor in 384-well plates.

  • Forskolin Stimulation: Treat cells with 10 µM Forskolin.

    • Expertise Insight: Because NOP is a Gi/o​ -coupled GPCR, its activation inhibits Adenylyl Cyclase. To measure this inhibition, we must first artificially raise the baseline cAMP levels using Forskolin.

  • Agonist Challenge: Add 1 nM Nociceptin (the endogenous agonist) to induce a measurable drop in cAMP.

  • Antagonist Reversal: Add varying concentrations of SB-612111 ( 10−10 to 10−5 M) and incubate for 30 minutes.

  • Self-Validation Mechanism: The antagonist must restore the cAMP signal back to the initial Forskolin baseline. Failure to reach the baseline indicates partial agonism or off-target cytotoxicity, validating the true functional nature of the ligand.

  • Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit. Calculate the IC50​ using non-linear regression.

References

  • 3,4-Dichloromethylphenidate Wikipedia, The Free Encyclopedia URL:[Link]

  • Synthesis and Pharmacology of Site-Specific Cocaine Abuse Treatment Agents: Restricted Rotation Analogues of Methylphenidate Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Designing bifunctional NOP receptor-mu opioid receptor ligands from NOP-receptor selective scaffolds. Part II Bioorganic & Medicinal Chemistry (via PMC) URL:[Link]

  • Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments ACS Chemical Neuroscience URL:[Link]

Validation

Head-to-head comparison of different synthesis routes for 1-[(2,3-Dichlorophenyl)carbonyl]piperidine

A Head-to-Head Comparison of Synthesis Routes for 1-[(2,3-Dichlorophenyl)carbonyl]piperidine Introduction 1-[(2,3-Dichlorophenyl)carbonyl]piperidine is a valuable chemical intermediate in the synthesis of various compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

A Head-to-Head Comparison of Synthesis Routes for 1-[(2,3-Dichlorophenyl)carbonyl]piperidine

Introduction

1-[(2,3-Dichlorophenyl)carbonyl]piperidine is a valuable chemical intermediate in the synthesis of various compounds within the pharmaceutical and agrochemical sectors. The molecule is an amide formed between the sterically hindered and electron-deficient 2,3-dichlorobenzoic acid and the secondary amine piperidine. The electronic properties of the dichlorinated phenyl ring and the nucleophilicity of the piperidine nitrogen are key factors that influence the choice and efficiency of synthetic strategies.

This guide provides an in-depth, head-to-head comparison of the most common and effective synthesis routes for this target molecule. We will delve into two primary strategies: the classic two-step acyl chloride pathway and the more direct, one-pot amide coupling approach, which itself has several popular variants. Each route is evaluated based on experimental data, operational efficiency, safety, and scalability, providing researchers and process chemists with the critical insights needed to select the optimal method for their specific objectives.

Route 1: The Acyl Chloride Pathway

This is a traditional and highly reliable two-step method. The core principle is the activation of the carboxylic acid by converting it into a highly reactive acyl chloride intermediate, which then readily reacts with the amine in a subsequent step.

Chemical Principle & Causality

The hydroxyl group of a carboxylic acid is a poor leaving group. To facilitate amide bond formation, it must be converted into a more reactive species. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as it transforms the carboxylic acid into an acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed. The resulting 2,3-dichlorobenzoyl chloride is highly electrophilic and reacts rapidly with piperidine under basic conditions in what is known as the Schotten-Baumann reaction. The base (typically aqueous NaOH) serves to neutralize the HCl generated during the amidation, preventing the protonation and deactivation of the piperidine nucleophile.

Workflow Diagram: Acyl Chloride Pathway

A 2,3-Dichlorobenzoic Acid B Thionyl Chloride (SOCl₂) Reflux A->B Step 1: Activation C 2,3-Dichlorobenzoyl Chloride B->C D Piperidine Aqueous NaOH C->D Step 2: Amination (Schotten-Baumann) E 1-[(2,3-Dichlorophenyl)carbonyl]piperidine D->E

Caption: Workflow for the Acyl Chloride Pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 2,3-Dichlorobenzoyl Chloride [1]

  • Setup: In a round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), place 2,3-dichlorobenzoic acid (39.4 g, 0.2 mol).

  • Reagent Addition: Carefully add thionyl chloride (100 mL) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 2.5 hours. The reaction mixture will become a clear solution.

  • Work-up: After cooling, evaporate the excess thionyl chloride under vacuum.

  • Purification: Distill the crude product under reduced pressure (b.p. 146-148 °C at 31 mmHg) to yield pure 2,3-dichlorobenzoyl chloride. The reported yield for this step is approximately 85%[1].

Step 2: Synthesis of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine (Adapted from Organic Syntheses[2])

  • Setup: In a flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of piperidine (1.0 eq) and sodium hydroxide (1.25 eq) in water. Cool the flask in an ice-water bath.

  • Reagent Addition: Add a solution of 2,3-dichlorobenzoyl chloride (1.0 eq, from Step 1) in a suitable organic solvent (e.g., toluene or dichloromethane) dropwise to the stirred, cooled piperidine solution. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Separate the organic layer. Wash it sequentially with dilute HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or chromatography. Based on analogous procedures, this step typically yields 87-91%[2].

Route 2: Direct Carboxylic Acid-Amine Coupling

This approach accomplishes the synthesis in a single step by using a "coupling reagent" to activate the carboxylic acid in situ, allowing it to react directly with the amine. This method avoids the need to isolate the often-reactive acyl chloride intermediate.

Chemical Principle & Causality

Directly mixing a carboxylic acid and an amine results in a non-productive acid-base reaction, forming a stable ammonium carboxylate salt. Coupling reagents are designed to circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea ester for carbodiimides) that is readily attacked by the amine nucleophile. The choice of coupling reagent impacts reaction efficiency, cost, and the nature of the byproducts, which is a critical consideration for purification.

Workflow Diagram: Direct Coupling Pathway

sub_A 2,3-Dichlorobenzoic Acid reagent Coupling Reagent (e.g., DCC, EDC, HATU) Solvent, Base (if needed) sub_A->reagent sub_B Piperidine sub_B->reagent product 1-[(2,3-Dichlorophenyl)carbonyl]piperidine + Byproducts reagent->product One-Pot Amidation

Caption: General workflow for Direct Amide Coupling.

Sub-Route 2A: N,N'-Dicyclohexylcarbodiimide (DCC) Mediated Coupling

DCC is one of the most established and cost-effective coupling reagents.

  • Mechanism: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This is then attacked by piperidine to form the amide and the byproduct, N,N'-dicyclohexylurea (DCU).

  • Detailed Protocol:

    • Setup: Dissolve 2,3-dichlorobenzoic acid (1.0 eq) and piperidine (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.

    • Reagent Addition: Add a solution of DCC (1.1 eq) in DCM dropwise to the stirred mixture.

    • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

    • Work-up: The primary challenge with DCC is the removal of the DCU byproduct. Since DCU is largely insoluble in DCM, it can be removed by filtration.

    • Isolation: Wash the filtrate with dilute acid, aqueous bicarbonate, and brine. Dry the organic layer and concentrate under vacuum to obtain the product.

Sub-Route 2B: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Mediated Coupling

EDC functions similarly to DCC but offers a significant advantage in purification.

  • Mechanism: Like DCC, EDC activates the carboxylic acid. However, the resulting urea byproduct is water-soluble, allowing for its easy removal with a simple aqueous wash. To increase efficiency and reduce potential side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea intermediate to form an active ester that is less prone to side reactions and reacts cleanly with the amine.

  • Detailed Protocol:

    • Setup: Dissolve 2,3-dichlorobenzoic acid (1.0 eq), HOBt (1.1 eq), and piperidine (1.1 eq) in an anhydrous solvent such as DCM or dimethylformamide (DMF).

    • Reagent Addition: Add EDC hydrochloride (1.2 eq) to the mixture in one portion. If starting with piperidine hydrochloride, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq) is required.

    • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or dilute aqueous acid/base to remove the water-soluble urea byproduct and excess reagents.

    • Isolation: Dry the organic layer and concentrate under vacuum.

Sub-Route 2C: HATU Mediated Coupling

HATU is a modern, highly efficient uronium salt-based coupling reagent, often preferred for challenging syntheses.

  • Mechanism: In the presence of a base (like DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole (OAt) leaving group is superior to HOBt, leading to faster reaction rates and higher efficiency, especially with sterically hindered substrates.

  • Detailed Protocol:

    • Setup: In an inert atmosphere, dissolve 2,3-dichlorobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Activation: Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

    • Reagent Addition: Add piperidine (1.1 eq) to the activated mixture.

    • Reaction: Continue stirring at room temperature. The reaction is often complete within 1-4 hours.

    • Work-up: Dilute the reaction mixture with ethyl acetate and perform standard aqueous washes (water, bicarbonate, brine) to remove DMF and byproducts.

    • Isolation: Dry the organic phase and concentrate under vacuum to yield the product.

Head-to-Head Performance Comparison

ParameterRoute 1: Acyl ChlorideRoute 2A: DCC CouplingRoute 2B: EDC/HOBt CouplingRoute 2C: HATU Coupling
Overall Yield Very High (~72-77%) Good to High (>80% typical)Good to High (>80% typical)Very High (>90% typical)
Reaction Time Long (Two steps, >4h total)Moderate (12-18 h)Moderate (12-24 h)Fast (1-4 h)
Reagent Cost Low Very Low ModerateHigh
Ease of Work-up Moderate (requires distillation)Difficult (DCU filtration)Easy (Aqueous wash) Easy (Aqueous wash)
Safety/Handling High (SOCl₂ is toxic/corrosive)Moderate (DCC is an allergen)Low (Reagents are benign)Low (Reagents are benign)
Scalability Excellent Good (DCU filtration can be cumbersome)ExcellentGood (cost can be prohibitive)
Key Advantage High yield, low cost, reliabilityVery inexpensiveSimple, clean work-upSpeed and efficiency
Key Disadvantage Two steps, hazardous reagentDCU byproduct removalHigher cost than DCCHighest reagent cost

Conclusion and Expert Recommendation

The optimal synthesis route for 1-[(2,3-Dichlorophenyl)carbonyl]piperidine depends heavily on the specific needs of the laboratory or production facility.

  • For Large-Scale, Cost-Driven Synthesis: Route 1 (The Acyl Chloride Pathway) is the most authoritative and industrially proven method. Its reliance on inexpensive reagents (2,3-dichlorobenzoic acid, thionyl chloride, piperidine) and consistently high yields make it the most economically viable option for manufacturing. The handling of thionyl chloride requires appropriate engineering controls, but this is standard practice in a process chemistry environment.

  • For Bench-Scale Synthesis & Rapid Discovery: Route 2C (HATU Coupling) offers unparalleled speed and efficiency. When the cost of the reagent is not the primary constraint and a high-purity product is needed quickly with minimal optimization, HATU is the superior choice. Its simple work-up is a significant advantage in a research setting.

  • For a Balance of Simplicity and Cost: Route 2B (EDC/HOBt Coupling) represents the best compromise. It is a one-pot reaction that avoids the hazardous reagents of the acyl chloride method and the problematic byproduct of the DCC route. The work-up is exceptionally simple, making it a robust and reliable method for general laboratory use where ease of purification is a priority.

  • When on a Strict Budget: Route 2A (DCC Coupling) remains a viable option if cost is the absolute driver and the challenges of DCU removal can be managed. It is best suited for reactions where the product's polarity allows for easy chromatographic separation from the non-polar DCU.

References

  • Organic Syntheses, Coll. Vol. 2, p.75 (1943); Vol. 13, p.12 (1933). [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0075]
  • PrepChem. Synthesis of 2,3-Dichlorobenzoyl Chloride. [URL: https://www.prepchem.com/synthesis-of-2-3-dichlorobenzoyl-chloride]
  • Miller, J. A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [URL: https://pubs.acs.org/doi/10.1021/cr100048w]
  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01609a099]
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00063a082]

Sources

Comparative

Comparative Statistical Analysis of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine Derivatives in Kinase Inhibition

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: Pharmacological comparison, experimental design, and statistical validation of Aurora A kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: Pharmacological comparison, experimental design, and statistical validation of Aurora A kinase inhibitors.

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the 1-[(2,3-Dichlorophenyl)carbonyl]piperidine scaffold (often referred to as the 2,3-dichlorobenzoyl piperidine moiety) has emerged as a highly privileged pharmacophore. This specific structural motif is the critical binding element in next-generation, highly selective Aurora A kinase (AurA) inhibitors, most notably TAS-119 (TAS-2104) [1].

The causality behind its efficacy lies in its precise steric and electronic profile. The 2,3-dichloro substitution on the benzoyl ring forces the molecule into an orthogonal conformation that perfectly exploits the subtle differences in the ATP-binding pocket between Aurora A and Aurora B. While pan-Aurora inhibitors often cause severe dose-limiting neutropenia due to Aurora B off-target effects, the 1-[(2,3-Dichlorophenyl)carbonyl]piperidine scaffold achieves remarkable AurA selectivity, driving tumor cells into prolonged mitotic arrest and subsequent apoptosis without disrupting normal hematopoietic pathways [2].

AuroraAPathway A 1-[(2,3-Dichlorophenyl)carbonyl]piperidine (TAS-119 Scaffold) B Aurora A Kinase (Thr288 Autophosphorylation) A->B ATP-competitive binding C Centrosome Maturation & Spindle Assembly B->C Normal Function D Mitotic Arrest (G2/M Phase) B->D Inhibited State E Apoptosis / Mitotic Catastrophe D->E Prolonged Arrest

Figure 1: Mechanism of Aurora A inhibition by the 2,3-dichlorobenzoyl piperidine scaffold.

Comparative Performance Analysis

To objectively evaluate the performance of the 1-[(2,3-Dichlorophenyl)carbonyl]piperidine scaffold, we must compare it against alternative chemical classes. The table below contrasts TAS-119 against Alisertib (MLN8237) (a pyrimidobenzazepine derivative) [3] and Danusertib (a pan-Aurora pyrrolo-pyrazole derivative).

Table 1: Pharmacological and Statistical Comparison of Aurora Kinase Inhibitors
Metric / ParameterTAS-119 (Piperidine Scaffold)Alisertib (Pyrimidobenzazepine)Danusertib (Pyrrolo-pyrazole)
Aurora A IC₅₀ (nM) 1.0 ± 0.091.2 ± 0.213.0 ± 1.5
Aurora B IC₅₀ (nM) 95.0 ± 11.0396.5 ± 25.079.0 ± 8.0
Selectivity Ratio (AurB/AurA) ~95-fold~330-fold~0.16-fold (Pan-inhibitor)
Primary Dose-Limiting Toxicity Ocular toxicity, FatigueNeutropenia, SomnolenceSevere Neutropenia
Preclinical Efficacy Model HCT-116 / HeLa XenograftsHCT-116 / Lymphoma XenograftsK562 / A2780 Xenografts

Data Insight: While Alisertib exhibits a higher raw selectivity fold-change in biochemical assays, the 1-[(2,3-Dichlorophenyl)carbonyl]piperidine scaffold in TAS-119 demonstrates a highly favorable safety profile in vivo, specifically avoiding the severe neutropenia associated with Aurora B cross-inhibition [1].

Experimental Protocols & Statistical Validation

As an application scientist, establishing a self-validating protocol is paramount. Every experimental workflow must include built-in statistical quality controls to ensure that the observed pharmacological differences are a result of the compound's mechanism, not assay drift.

Protocol 1: In Vitro TR-FRET Kinase Assay

Objective: Determine the IC₅₀ of the compound against recombinant Aurora A.

  • Reagent Preparation: Prepare a master mix containing 0.5 nM recombinant human Aurora A kinase, 10 μM ATP, and 50 nM ULight-labeled PLK myelin basic protein peptide in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the 1-[(2,3-Dichlorophenyl)carbonyl]piperidine derivative starting at 10 μM in 100% DMSO. Transfer 100 nL to a 384-well ProxiPlate using an acoustic dispenser (e.g., Echo 550).

  • Incubation: Add 5 μL of the kinase master mix to the plate. Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 5 μL of detection mix containing 2 mM EDTA and 2 nM Europium-anti-phospho-PLK antibody. Incubate for 60 minutes.

  • Readout: Read the plate on an EnVision multimode reader (Excitation 320 nm; Emission 665 nm / 615 nm).

Statistical Analysis: Assay Robustness and IC₅₀ Modeling
  • Z'-Factor Calculation: Before analyzing the compound, the assay's robustness must be validated. We calculate the Z'-factor using positive (DMSO only) and negative (no ATP) controls: Z' = 1 -[3(σ_pos + σ_neg) / |μ_pos - μ_neg|] Causality: A Z'-factor > 0.5 guarantees that the assay window is wide enough and the variance tight enough to distinguish true inhibition from noise.

  • 4-Parameter Logistic (4PL) Regression: Because enzymatic inhibition follows a saturable, non-linear trajectory, linear regression is invalid. We fit the TR-FRET emission ratios using a 4PL model: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) Causality: This model accurately captures the asymptotic behavior at 0% and 100% inhibition, providing a mathematically rigorous IC₅₀ value.

Protocol 2: In Vivo Xenograft Tumor Volume Analysis

Objective: Evaluate the in vivo efficacy of the inhibitor in an HCT-116 colorectal carcinoma model.

  • Inoculation: Inject 5×106 HCT-116 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Once tumors reach an average volume of 150 mm³, randomize mice into vehicle control and treatment groups (n=8 per group).

  • Dosing: Administer the 1-[(2,3-Dichlorophenyl)carbonyl]piperidine derivative orally (PO) at 30 mg/kg, once daily for 21 days.

  • Measurement: Measure tumor dimensions using digital calipers twice weekly. Calculate volume: V = (Length × Width²) / 2.

Statistical Analysis: Longitudinal Efficacy
  • Repeated Measures ANOVA: Tumor volume data collected over time from the same subjects violates the assumption of independence required for a standard t-test. We utilize a Repeated Measures ANOVA followed by a post-hoc Dunnett's test. Causality: This model accounts for intra-subject correlation, isolating the variance caused by the drug treatment from the variance of natural tumor growth over time.

  • Kaplan-Meier Survival Analysis: Define a humane endpoint (e.g., tumor volume > 1000 mm³). Plot survival curves and compare them using the Log-rank (Mantel-Cox) test to determine statistically significant extensions in progression-free survival.

StatWorkflow A In Vitro TR-FRET Data (Raw Fluorescence Ratios) B Assay Quality Control (Z'-Factor > 0.5) A->B C Dose-Response Modeling (4PL Regression) B->C Validated Data E Longitudinal Analysis (Repeated Measures ANOVA) C->E IC50 informs dosing D In Vivo Xenograft Data (Tumor Volume mm³) D->E F Survival Analysis (Kaplan-Meier & Log-Rank) D->F

Figure 2: Statistical workflow for preclinical validation of Aurora A kinase inhibitors.

Conclusion

The 1-[(2,3-Dichlorophenyl)carbonyl]piperidine scaffold represents a masterclass in structure-based drug design. By leveraging rigorous statistical models—from 4PL regression in biochemical assays to Repeated Measures ANOVA in xenograft models—we can objectively prove that this scaffold (as seen in TAS-119) offers a highly competitive alternative to earlier pyrimidobenzazepine inhibitors like Alisertib. Its ability to maintain single-digit nanomolar potency against Aurora A while mitigating the dose-limiting toxicities associated with pan-Aurora inhibition makes it a critical asset in modern oncology pipelines.

References

  • Sootome H, Miura A, Masuko N, et al. "Aurora A Inhibitor TAS-119 Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design." Molecular Cancer Therapeutics, 2020.[Link]

  • Calvo E, Lopez J, He X, et al. "A first-in-human phase 1 and pharmacological study of TAS-119, a novel selective Aurora A kinase inhibitor in patients with advanced solid tumours." British Journal of Cancer, 2021.[Link]

  • Manfredi MG, Ecsedy JA, Meetze KA, et al. "Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays." Clinical Cancer Research, 2011.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine. As researchers and drug development professionals, it is incumbent upon us to mana...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine. As researchers and drug development professionals, it is incumbent upon us to manage chemical waste with the utmost rigor to ensure personnel safety and environmental protection. This document is structured to provide not just a protocol, but a framework for understanding the chemical rationale behind these essential procedures, in alignment with the highest standards of laboratory practice and regulatory compliance.

Hazard Identification and Risk Assessment

1-[(2,3-Dichlorophenyl)carbonyl]piperidine is a halogenated aromatic amide. Based on the known hazards of its constituent moieties, it should be treated as a hazardous substance.

  • Dichlorophenyl Group: Chlorinated aromatic compounds are recognized as persistent organic pollutants (POPs) that can bioaccumulate in the environment.[5][6] Many are toxic and some are classified as potential carcinogens.[5] When heated to decomposition, they can emit toxic fumes of hydrogen chloride gas, carbon monoxide, and carbon dioxide.[7]

  • Piperidine Moiety: Piperidine and its derivatives are often flammable liquids and can be toxic if swallowed, inhaled, or absorbed through the skin.[8][9][10][11] They are also typically corrosive and can cause severe skin and eye irritation.[11]

  • Analogous Compound Data: The closely related compound, 1-(2,3-Dichlorophenyl)piperazinium chloride, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2][3][4]

Based on this analysis, 1-[(2,3-Dichlorophenyl)carbonyl]piperidine must be handled with appropriate personal protective equipment (PPE) and engineering controls.

Table 1: Postulated Hazard Profile of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine

Hazard ClassificationAnticipated Effects
Acute Toxicity (Oral) Harmful if swallowed.[4]
Skin Corrosion/Irritation Causes skin irritation.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation.[3]
Environmental Hazard Persistent and potentially bioaccumulative.[5]
Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, all handling and disposal procedures must be conducted within a certified chemical fume hood.[12] The following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]

  • Skin and Body Protection: A flame-resistant lab coat. For larger quantities or in the event of a spill, a chemical-resistant apron and boots may be necessary.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is required.[3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[13]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[13]

  • Contain: For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the spill. Do not use combustible materials such as paper towels.[8][13]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), collecting all cleaning materials for disposal as hazardous waste.[13]

  • Report: Report the spill to your supervisor and the institutional Environmental Health and Safety (EHS) office, regardless of the size.[13]

Waste Disposal Procedures

The disposal of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] This chemical waste must not be disposed of in regular trash or down the sanitary sewer.[14]

Proper segregation is the first critical step in a compliant disposal workflow.

  • Waste Stream: This compound must be disposed of as a halogenated organic waste . Do not mix it with non-halogenated waste streams, as this complicates and increases the cost of disposal.[15]

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[14] The container must be compatible with the chemical; high-density polyethylene (HDPE) is generally a suitable choice.

  • Labeling: The waste container must be labeled with:

    • The words "Hazardous Waste"[13]

    • The full chemical name: "1-[(2,3-Dichlorophenyl)carbonyl]piperidine" (avoid abbreviations or chemical formulas)[14]

    • The associated hazard warnings (e.g., "Toxic," "Irritant")[13]

    • The date of waste generation[14]

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area.[13] This area should be under the control of the laboratory personnel and away from incompatible materials such as strong oxidizing agents.

  • Preparation: Don the appropriate PPE and work within a chemical fume hood.

  • Transfer: Carefully transfer the 1-[(2,3-Dichlorophenyl)carbonyl]piperidine waste into the designated halogenated organic waste container. If it is a solid, use a dedicated scoop or spatula. If it is in solution, pour it carefully, avoiding splashes.

  • Rinsate Collection: Any "empty" containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). This rinsate is considered hazardous and must be collected and added to the halogenated organic liquid waste container.[13]

  • Decontamination of Labware: All contaminated glassware and equipment must be decontaminated. This can be achieved by rinsing with a suitable solvent, and the rinsate must be collected as hazardous waste.

  • Contaminated Solid Waste: Dispose of all contaminated solid materials, such as gloves, absorbent pads, and weighing papers, in a designated solid hazardous waste container.[13]

  • Final Disposal: Arrange for the pickup of the hazardous waste container by your institution's EHS office or a licensed hazardous waste disposal contractor.[13] Ensure all required waste disposal forms and documentation are completed accurately.[13]

The preferred method for the ultimate disposal of halogenated organic waste is incineration in a high-temperature, licensed hazardous waste incinerator equipped with afterburners and scrubbers to neutralize the resulting acidic gases (like HCl).[16] This method ensures the complete destruction of the compound.

Other potential, though less common, treatment technologies for halogenated organics include chemical dechlorination and advanced oxidation processes like treatment with Fenton's reagent.[16][17] However, these are specialized processes and are typically not performed at the laboratory level.

Regulatory Framework and Compliance

All laboratory activities, including waste disposal, are governed by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[12][18][19] A core requirement of this standard is the development and implementation of a written Chemical Hygiene Plan (CHP) .[12][18] This CHP must include specific standard operating procedures for the safe handling and disposal of all hazardous chemicals used in the laboratory.[18] The procedures outlined in this guide should be incorporated into your laboratory's CHP.

Disposal_Workflow cluster_0 In-Lab Procedures cluster_1 Waste Streams cluster_2 Final Disposal Pathway Start Hazard Identification (Assume Halogenated, Toxic, Irritant) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Fume_Hood Work in Chemical Fume Hood PPE->Fume_Hood Segregate Segregate as Halogenated Organic Waste Fume_Hood->Segregate Containerize Use Labeled, Compatible Container Segregate->Containerize Liquid_Waste Liquid Waste (Pure compound, solutions, rinsate) Containerize->Liquid_Waste Liquids Solid_Waste Solid Waste (Contaminated PPE, absorbent) Containerize->Solid_Waste Solids EHS_Pickup Arrange EHS Pickup Liquid_Waste->EHS_Pickup Solid_Waste->EHS_Pickup Incineration High-Temperature Incineration (Licensed Facility) EHS_Pickup->Incineration

Caption: Decision workflow for the disposal of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine.

Conclusion

The proper disposal of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine is a multi-step process that requires careful planning and execution. By adhering to the principles of hazard identification, appropriate PPE usage, and strict waste segregation, researchers can ensure a safe laboratory environment and maintain compliance with federal and institutional regulations. The ultimate goal is the complete and safe destruction of this halogenated organic compound, thereby preventing its release into the environment.

References

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